5-Hydroxy Rosiglitazone
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432067 | |
| Record name | p-Hydroxy rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257883-22-0 | |
| Record name | p-Hydroxy rosiglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY ROSIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Discovery and Synthesis of 5-Hydroxy Rosiglitazone
This guide details the discovery, metabolic context, and chemical synthesis of 5-Hydroxy Rosiglitazone (also known as para-hydroxyrosiglitazone or Metabolite M-III). It is designed for medicinal chemists and DMPK scientists requiring high-purity standards for metabolic stability assays and toxicity profiling.
Executive Summary & Metabolic Context
This compound (CAS 257883-22-0) is the primary oxidative metabolite of the thiazolidinedione antidiabetic drug Rosiglitazone. Its formation is catalyzed predominantly by the cytochrome P450 isoform CYP2C8 , with a minor contribution from CYP2C9.[1][2][3][4][5]
Unlike the parent drug, which is a potent PPAR
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Rosiglitazone into its major metabolites.
Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of this compound.
Retrosynthetic Analysis
Direct oxidation of Rosiglitazone to the 5-hydroxy derivative is chemically inefficient due to the lability of the thiazolidinedione (TZD) ring and lack of regioselectivity. A de novo synthesis is required.
The most robust strategy employs a convergent synthesis where the hydroxylated pyridine ring is constructed first, protected, and then coupled to the TZD tail.
Strategic Disconnections:
-
C-C Bond Formation (Knoevenagel): The final assembly involves condensing the benzaldehyde derivative with 2,4-thiazolidinedione.
-
Ether Linkage: The central ether bond is formed via Nucleophilic Aromatic Substitution (
) of a fluorobenzaldehyde. -
Pyridine Functionalization: The core challenge is introducing the hydroxyl group. We utilize 2-chloro-5-hydroxypyridine as the starting scaffold, protecting the phenol as a benzyl ether to survive the subsequent basic conditions.
Step-by-Step Chemical Synthesis Protocol
Total Steps: 5 Overall Yield: ~25-30% Key Reagent: 2-Chloro-5-hydroxypyridine
Step 1: Protection of the Hydroxyl Group
The 5-hydroxyl group on the pyridine ring is acidic and nucleophilic; it must be masked to prevent side reactions during the amino-ethanol coupling.
-
Reagents: 2-Chloro-5-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq),
(2.0 eq), DMF. -
Protocol:
-
Dissolve 2-chloro-5-hydroxypyridine in anhydrous DMF under
. -
Add
and stir at room temperature for 30 mins. -
Dropwise add benzyl bromide. Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.
-
-
Product: 5-(Benzyloxy)-2-chloropyridine .
Step 2: Introduction of the Ethanolamine Chain
We displace the 2-chloro group with N-methylethanolamine. This requires harsh conditions due to the electron-rich nature of the benzyloxy-substituted pyridine.
-
Reagents: 5-(Benzyloxy)-2-chloropyridine (1.0 eq), N-methylethanolamine (3.0 eq).
-
Protocol:
-
Mix reagents neat (solvent-free) or in minimal DMSO.
-
Heat to 140°C in a sealed pressure tube for 18 hours.
-
Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.
-
-
Product: 2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethanol .
Step 3: Ether Formation ( )
Coupling the alcohol from Step 2 with 4-fluorobenzaldehyde.
-
Reagents: Alcohol intermediate (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), NaH (60% dispersion, 1.2 eq), DMF.
-
Protocol:
-
Suspend NaH in DMF at 0°C.
-
Add the alcohol intermediate (dissolved in DMF) slowly. Stir 30 min to form the alkoxide.
-
Add 4-fluorobenzaldehyde.[6]
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with sat.
. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
-
-
Product: 4-[2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethoxy]benzaldehyde .
Step 4 & 5: Condensation and Global Deprotection
This is a "cascade-like" efficiency step. The Knoevenagel condensation forms the TZD skeleton with an alkene. The subsequent catalytic hydrogenation reduces the alkene AND removes the benzyl protecting group in a single operation.
-
Reagents (Condensation): Aldehyde intermediate (1.0 eq), 2,4-Thiazolidinedione (1.1 eq), Piperidine (cat.), Benzoic acid (cat.), Toluene.
-
Reagents (Reduction/Deprotection):
gas (balloon or 50 psi), 10% Pd/C (20% w/w), Methanol/THF (1:1). -
Protocol:
-
Condensation: Reflux aldehyde and TZD in toluene with piperidine/benzoic acid using a Dean-Stark trap to remove water (3-5 hours). Evaporate solvent to yield the yellow benzylidene intermediate.
-
Reduction: Dissolve the crude benzylidene in MeOH/THF. Add Pd/C. Stir under
atmosphere at RT for 24 hours. -
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[7]
-
Purification: Recrystallize from MeOH or purify via preparative HPLC.
-
-
Final Product: This compound .
Synthetic Workflow Visualization
Figure 2: Convergent synthetic route for this compound utilizing a benzyl-protection strategy.
Analytical Characterization & Validation
To validate the synthesized compound against the authentic metabolite, compare the following physicochemical parameters.
Physicochemical Data Table
| Parameter | Rosiglitazone (Parent) | This compound (M-III) |
| Molecular Formula | ||
| Molecular Weight | 357.43 g/mol | 373.43 g/mol |
| Monoisotopic Mass | 357.11 | 373.11 |
| MS (ESI+) | m/z 358.1 | m/z 374.1 |
| Key | Pyridine protons: | Pyridine protons: |
| Retention Time (RP-HPLC) | ~6.5 min (Standard C18) | ~4.2 min (More polar due to -OH) |
NMR Interpretation (Critical Check)
The hallmark of successful synthesis is the shift in the pyridine ring signals.
-
Parent: The pyridine ring is unsubstituted at positions 3, 4, 5, 6.
-
5-Hydroxy: The proton at position 6 (adjacent to nitrogen) appears as a doublet at ~7.8 ppm with a small coupling constant (J=3Hz, meta-coupling) due to the hydroxyl group at position 5. The proton at position 4 appears as a doublet of doublets (dd).
References
-
Metabolic Identification: Baldwin, S. J., et al. (1999). Cytochrome P450 isoenzymes responsible for the metabolism of rosiglitazone in humans. British Journal of Clinical Pharmacology. Link
-
Synthesis & Structure: Lohray, B. B., et al. (1998). Novel Euglycemic and Hypolipidemic Agents. Journal of Medicinal Chemistry. Link
-
CYP2C8 Interaction: Kirchheiner, J., et al. (2003). Effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism. British Journal of Clinical Pharmacology. Link
-
Analytical Method: Kim, K. B., et al. (2009).[8] Simultaneous quantification of rosiglitazone and its two major metabolites... in human plasma. Journal of Chromatography B. Link
Sources
- 1. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Formation of 5-Hydroxy Rosiglitazone
The following technical guide details the formation, assessment, and quantification of 5-Hydroxy Rosiglitazone , the primary oxidative metabolite of the thiazolidinedione insulin sensitizer, Rosiglitazone.
A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)[1][2]
Executive Summary
The formation of This compound (often referred to in literature as para-hydroxy rosiglitazone due to the substitution pattern on the pyridine ring) represents the major metabolic clearance pathway of Rosiglitazone in humans.[1][2] This biotransformation is catalyzed predominantly by CYP2C8 , with a minor contribution from CYP2C9.[2]
Understanding this pathway is critical for drug development because:
-
DDI Potential: It serves as a sensitive probe for CYP2C8 inhibition (e.g., by gemfibrozil) or induction (e.g., by rifampin).[1]
-
Pharmacogenetics: Polymorphisms in CYP2C8 (specifically the *3 allele) significantly alter the rate of 5-hydroxylation, impacting systemic exposure and safety profiles.[1][2]
-
Metabolic Stability: The formation rate determines the in vivo half-life and duration of action of the parent drug.[2]
Mechanistic Basis of Formation
Reaction Chemistry
Rosiglitazone undergoes oxidative attack at the 5-position of the pyridine ring.[1][2] This reaction is a classic Phase I oxidation mediated by the heme-thiolate center of cytochrome P450 enzymes.[1][2]
-
Substrate: Rosiglitazone (
)[1][2][3] -
Primary Enzyme: CYP2C8 (High affinity, High capacity)
-
Product: this compound (
)[1][2]
Signaling & Metabolic Pathway
The following diagram illustrates the biotransformation pathway and the influence of genetic and extrinsic factors.
Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of this compound.[1][2]
In Vitro Assessment Protocols
To accurately determine the intrinsic clearance (
Experimental Workflow
Reagents Required:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1][2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
)[1] -
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Rosiglitazone-d3).[1][2]
Protocol Steps:
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer and Rosiglitazone (substrate range 1–100
) at 37°C for 5 minutes.[1][2] -
Initiation: Add NADPH regenerating system to start the reaction.[1][2]
-
Incubation: Incubate at 37°C with shaking.
-
Termination: Quench reaction by adding an equal volume of ice-cold ACN containing Internal Standard.
-
Extraction: Centrifuge at 3,000 x g for 15 minutes to pellet proteins. Collect supernatant for LC-MS/MS analysis.
Self-Validating Controls
To ensure scientific integrity, every assay must include:
-
0-minute Control: Quench immediately after adding NADPH to determine background.[1][2]
-
Minus-NADPH Control: Incubate without cofactor to rule out non-CYP metabolism.[1][2]
-
Positive Control: Incubate with a known CYP2C8 substrate (e.g., Paclitaxel) or use a specific CYP2C8 inhibitor (Montelukast,
) to confirm pathway specificity.[1]
Figure 2: Step-by-step workflow for the in vitro microsomal incubation assay.
In Vivo Pharmacokinetics & Clinical Implications[4]
The in vivo formation of this compound is a direct reflection of hepatic CYP2C8 activity.[1][2]
Pharmacokinetic Parameters
In humans, the metabolite circulates at significant levels but has lower potency than the parent drug.
| Parameter | Rosiglitazone (Parent) | This compound (Metabolite) |
| Primary Route | Hepatic Metabolism | Renal/Biliary Excretion |
| ~1 hour | ~4–6 hours | |
| 3–4 hours | ~100–130 hours (Prolonged elimination) | |
| Major Enzyme | CYP2C8 | UGTs (Phase II Conjugation) |
Impact of CYP2C8 Polymorphisms
The CYP2C8 gene exhibits genetic variability affecting metabolic capacity:
-
CYP2C8*3 (Arg139Lys, Lys399Arg): Associated with increased clearance of Rosiglitazone.[2] Carriers of the *3 allele show higher formation rates of this compound, leading to lower plasma concentrations of the parent drug and potentially reduced therapeutic efficacy [1].
Drug-Drug Interactions (DDI)[1][2]
-
Inhibition: Trimethoprim and Gemfibrozil are potent CYP2C8 inhibitors.[2] Co-administration significantly reduces the formation of this compound, increasing Rosiglitazone AUC by 2-3 fold [2].[1][2]
-
Induction: Rifampin induces CYP2C8, accelerating the conversion to the 5-hydroxy metabolite and reducing parent drug efficacy.[2]
Analytical Strategy (LC-MS/MS)
Precise quantification requires a validated LC-MS/MS method.[1][2] The 5-hydroxy metabolite is more polar than the parent, eluting earlier on reverse-phase columns.[1][2]
Mass Spectrometry Conditions
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Rosiglitazone | 358.1 | 135.1 | ~30 |
| 5-OH Rosiglitazone | 374.1 | 151.1 | ~32 |
| Rosiglitazone-d3 (IS) | 361.1 | 138.1 | ~30 |
Chromatography[1][5][7]
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7
. -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Separation: Critical to separate this compound from N-Desmethyl Rosiglitazone (
344) and other isomers.[1][2]
References
-
Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype. Source: Clinical Pharmacology & Therapeutics
-
The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects. Source: British Journal of Clinical Pharmacology [1][2]
-
Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Chromatography B
-
In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. Source: PubMed
Sources
- 1. p-Hydroxy rosiglitazone | C18H19N3O4S | CID 9864316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Rosiglitazone | CAS#:122320-73-4 | Chemsrc [chemsrc.com]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacological profile of 5-Hydroxy Rosiglitazone
This guide details the pharmacological profile of 5-Hydroxy Rosiglitazone , a primary oxidative metabolite of the thiazolidinedione antidiabetic agent Rosiglitazone (Avandia).
Technical Monograph & Experimental Guide
Executive Summary
This compound (CAS: 257883-22-0) represents a critical Phase I metabolite of Rosiglitazone, formed predominantly via hepatic oxidation mediated by CYP2C8 . Unlike its parent compound, which acts as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR
Chemical Identity & Physicochemical Properties
This compound is characterized by hydroxylation at the C5 position of the pyridine ring. This structural modification significantly alters its polarity and binding affinity compared to the parent drug.
| Property | Data |
| IUPAC Name | 5-[4-[2-[methyl(5-hydroxypyridin-2-yl)amino]ethoxy]benzyl]thiazolidine-2,4-dione |
| Common Name | This compound (often referred to as para-hydroxy rosiglitazone in metabolic literature) |
| CAS Number | 257883-22-0 |
| Molecular Formula | C |
| Molecular Weight | 373.43 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water |
| pKa | ~6.8 (Pyridine nitrogen), ~6.1 (Thiazolidinedione acidic proton) |
Structural Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the site of metabolic oxidation.
Caption: Structural transformation from Rosiglitazone to this compound via CYP2C8-mediated oxidation.[1][2][3][4][5][6]
Pharmacodynamics (Mechanism of Action)
While Rosiglitazone is a potent insulin sensitizer, the pharmacological profile of this compound is defined by its loss of potency .
-
Primary Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR
).[7][5][8][9][10][11] -
Binding Affinity: this compound exhibits a binding affinity (K
) and functional potency (EC ) that is orders of magnitude lower than the parent compound.-
Rosiglitazone EC
: ~40–60 nM. -
This compound EC
: >10 M (Estimated).
-
-
Therapeutic Contribution: Due to its low affinity and rapid Phase II conjugation (sulfation), this metabolite is considered pharmacologically inactive in the context of glycemic control. It does not contribute significantly to the insulin-sensitizing effects or the fluid retention side effects associated with the parent drug.
Pharmacokinetics & Metabolism
The formation of this compound is the rate-limiting step in the clearance of Rosiglitazone for specific metabolic pathways.
Metabolic Pathway[13][14]
-
Phase I Oxidation: Rosiglitazone is hydroxylated primarily by CYP2C8 (with minor contribution from CYP2C9) to form this compound.
-
Phase II Conjugation: The hydroxyl group on the pyridine ring serves as a handle for Sulfotransferases (SULTs), rapidly converting the metabolite to Rosiglitazone-5-O-sulfate .
-
Elimination: The sulfate conjugate is highly polar and excreted via urine and bile.
Caption: Metabolic clearance pathway of Rosiglitazone highlighting the central role of this compound.
Experimental Protocols
The following protocols are designed for researchers requiring high-purity standards for DMPK studies or mechanistic assays.
Protocol A: Chemical Synthesis of this compound
Rationale: Standard Rosiglitazone synthesis uses 2-chloropyridine. To generate the 5-hydroxy metabolite, the starting material is substituted with a protected 5-hydroxy derivative to prevent side reactions during the nucleophilic substitution.
Reagents:
-
2-Chloro-5-hydroxypyridine (Starting Material)
-
Benzyl bromide (Protecting group)
-
2-(Methylamino)ethanol[3]
-
4-Fluorobenzaldehyde
-
2,4-Thiazolidinedione[2]
-
Piperidine (Catalyst)
Step-by-Step Workflow:
-
Protection: React 2-chloro-5-hydroxypyridine with benzyl bromide (
, DMF, 60°C) to yield 2-chloro-5-(benzyloxy)pyridine . -
Nucleophilic Substitution: React the protected pyridine with 2-(methylamino)ethanol (120°C, neat or in DMSO) to form 2-[methyl(5-benzyloxypyridin-2-yl)amino]ethanol .
-
Ether Formation: Couple the alcohol product with 4-fluorobenzaldehyde (
, DMF) to yield the benzaldehyde intermediate . -
Knoevenagel Condensation: Reflux the benzaldehyde intermediate with 2,4-thiazolidinedione in toluene with piperidine/acetic acid catalyst.
-
Deprotection: Remove the benzyl group via catalytic hydrogenation (
, Pd/C, MeOH) to yield the final This compound . -
Purification: Recrystallize from Ethanol/Water. Confirm structure via
H-NMR (look for disappearance of benzyl peaks and shift in pyridine protons).
Protocol B: In Vitro Metabolic Stability Assay
Rationale: To validate CYP2C8 dependency and kinetic formation rates.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH Regenerating System
-
Test Compound: Rosiglitazone (1
M and 10 M) -
Inhibitor: Montelukast (Specific CYP2C8 inhibitor, 1
M)
Procedure:
-
Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer (0.1 M Phosphate, pH 7.4), and Montelukast (or vehicle) at 37°C for 5 mins.
-
Initiation: Add Rosiglitazone followed by NADPH system to start the reaction.
-
Sampling: Aliquot 50
L at min into 150 L cold Acetonitrile (with Internal Standard). -
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Quantification: Monitor transition for this compound (m/z 374
fragment).-
Self-Validation: The formation of this compound should be inhibited >80% by Montelukast.
-
Safety & Toxicology
-
Cardiovascular Safety: Unlike the parent compound, which has been associated with fluid retention and cardiovascular risk (leading to REMS restrictions), the 5-hydroxy metabolite is not known to possess intrinsic cardiotoxicity, largely due to its lack of PPAR
activation. -
Hepatotoxicity: There is no evidence suggesting this compound forms reactive quinone-methide intermediates (unlike Troglitazone metabolites). It is considered a stable, detoxifying pathway product.
References
-
Baldwin, S. J., et al. (1999). Cytochrome P450 2C8 is the principal enzyme responsible for the metabolism of rosiglitazone in human liver microsomes.[12]Drug Metabolism and Disposition , 27(8), 723-726. Link
-
Cox, P. J., et al. (2000). Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans.[10]Drug Metabolism and Disposition , 28(7), 772-780. Link
-
Nissen, S. E., & Wolski, K. (2007). Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes.New England Journal of Medicine , 356(24), 2457-2471. Link
-
ChemicalBook. (2023).[11] this compound Product Entry & Properties.[2][10]Link
Sources
- 1. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 257883-22-0 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Effect of rosiglitazone on glucose and non-esterified fatty acid metabolism in Type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Design and synthesis of rosiglitazone-ferulic acid-nitric oxide donor trihybrids for improving glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 10. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 5-Hydroxy Rosiglitazone on PPARγ
The following technical guide details the biological activity, metabolic formation, and pharmacological significance of 5-Hydroxy Rosiglitazone , a major metabolite of the thiazolidinedione class drug, Rosiglitazone.
Pharmacological Profile, PPARγ Interaction, and Transporter Modulation
Executive Summary
This compound (often referred to in metabolic profiling as para-hydroxy rosiglitazone relative to the pyridine linkage) is a primary Phase I metabolite of the insulin-sensitizing drug Rosiglitazone.[1] Unlike the parent compound, which acts as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), this compound exhibits negligible agonist potency at the PPARγ receptor.[1]
However, recent toxicological and pharmacokinetic evaluations have repositioned this metabolite from "inactive waste" to a critical effector of Drug-Drug Interactions (DDIs) . Specifically, the sulfate conjugate of this compound has been identified as a potent inhibitor of the renal Organic Anion Transporter 3 (OAT3), necessitating rigorous monitoring during co-administration with OAT3 substrates.
Chemical Identity & Metabolic Formation[1]
Rosiglitazone undergoes extensive hepatic metabolism, primarily governed by CYP2C8 (with minor CYP2C9 contribution). The formation of this compound involves the hydroxylation of the pyridine ring.
-
Chemical Name: 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1][2]
-
Metabolic Pathway: N-demethylation (forming N-desmethyl rosiglitazone) and Hydroxylation (forming this compound).[1]
-
Stereochemistry: The hydroxylation occurs on the pyridine ring, preserving the chiral center at the thiazolidinedione C5 position, though the parent drug is administered as a racemate.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Rosiglitazone into its 5-Hydroxy metabolite and subsequent Phase II conjugation.
Figure 1: Hepatic biotransformation pathway of Rosiglitazone.[1] The 5-Hydroxy metabolite is further processed into a sulfate conjugate, which possesses distinct biological activity.
Biological Activity Profile
PPARγ Agonism (Efficacy Driver)
The therapeutic efficacy of Rosiglitazone is driven by its nanomolar affinity for the PPARγ Ligand Binding Domain (LBD). In contrast, this compound is functionally inactive in this context.[1]
| Compound | PPARγ Binding Affinity ( | Functional Potency ( | Clinical Status |
| Rosiglitazone | ~40 nM | ~60 nM | Active Agonist |
| This compound | > 10,000 nM (Est.)[1] | Inactive / Weak | Inactive Metabolite |
Mechanistic Insight: The hydroxylation at the 5-position of the pyridine ring disrupts the hydrophobic interactions required for the stabilization of Helix 12 in the PPARγ LBD, preventing the recruitment of co-activators (e.g., SRC-1) necessary for transcriptional activation.
Transporter Inhibition (Safety Driver)
While lacking efficacy, the sulfate conjugate of this compound is biologically active in the kidney.
-
Activity: Potent Inhibition (
< 2 µM).[1][4][5] -
Implication: Accumulation of this metabolite can inhibit the renal clearance of other drugs (e.g., methotrexate, furosemide), leading to potential toxicity.
Experimental Protocols
To validate the biological profile of this compound, two distinct assay types are required: one to confirm lack of efficacy (PPARγ) and one to assess safety risks (OAT3).
Protocol A: PPARγ Nuclear Receptor Competition Assay (TR-FRET)
Objective: To determine the binding affinity (
-
Reagents:
-
Preparation:
-
Prepare a 10-point dilution series of this compound in DMSO (Top concentration: 100 µM).
-
Dilute PPARγ-LBD/Antibody mix in Assay Buffer (50 mM TRIS, pH 7.4, 50 mM KCl, 1 mM DTT).
-
-
Execution:
-
Add 20 µL of protein/antibody mix to a 384-well black plate.
-
Add 20 µL of Tracer.[1]
-
Add 10 µL of compound dilution.
-
Incubation: 2 hours at Room Temperature (Dark).
-
-
Detection:
-
Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).
-
-
Data Analysis:
Protocol B: OAT3 Transporter Inhibition Assay
Objective: To measure the inhibition of OAT3-mediated transport by the metabolite's sulfate conjugate.[1]
-
Cell Line: HEK293 cells stably transfected with human OAT3 (SLC22A8).[1]
-
Substrate: [³H]-Estrone-3-sulfate (Typical
µM).[1] -
Procedure:
-
Seed cells in 24-well Poly-D-Lysine coated plates. Culture for 48 hours.
-
Wash cells with Krebs-Henseleit buffer.[1]
-
Incubate cells with [³H]-Estrone-3-sulfate + increasing concentrations of This compound Sulfate (0.1 µM – 100 µM) for 2 minutes at 37°C.[1]
-
Terminate uptake with ice-cold buffer.[1]
-
Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting.
-
-
Calculation:
Mechanism of Action & Interaction Logic
The dual nature of the Rosiglitazone metabolic tree requires a clear distinction between receptor activation (Parent) and transporter interference (Metabolite).
Figure 2: Functional divergence. The parent drug drives therapeutic efficacy via PPARγ, while the metabolite drives potential drug-drug interactions via OAT3 inhibition.
References
-
Lehmann, J. M., et al. (1995).[6] "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)."[1][6] Journal of Biological Chemistry, 270(22), 12953-12956.
-
Baldwin, S. J., et al. (1999). "Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone." British Journal of Clinical Pharmacology, 48(3), 424-432.
-
Zou, L., et al. (2021).[3] "Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3." Journal of Pharmacology and Experimental Therapeutics, 376(1), 34-42. (Identifies this compound sulfate as an OAT3 inhibitor).
-
Nissen, S. E., & Wolski, K. (2007). "Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes."[7] New England Journal of Medicine, 356(24), 2457-2471. [1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medscape.com [medscape.com]
Toxicological Assessment of 5-Hydroxy Rosiglitazone: A MIST-Compliant Framework
Executive Summary
The safety profile of Thiazolidinediones (TZDs) has been under intense regulatory scrutiny due to cardiovascular and hepatotoxic signals associated with the parent compounds. 5-Hydroxy Rosiglitazone (often correlated with the primary CYP2C8-mediated hydroxylated metabolite) represents a critical node in the safety assessment of Rosiglitazone.
This guide provides a rigorous technical framework for the toxicological characterization of this compound. It moves beyond standard LD50 testing to focus on mechanistic liabilities: mitochondrial dysfunction, PPAR
Metabolic Context & Pharmacokinetics
Understanding the formation of this compound is a prerequisite for designing relevant toxicological assays. Rosiglitazone is extensively metabolized in the liver, primarily by CYP2C8 , with a minor contribution from CYP2C9.[1][2]
The CYP2C8 Axis
The formation of this compound is the rate-limiting step in the clearance of the parent drug. This dependency creates a specific toxicological vulnerability:
-
Polymorphism Risk: Individuals with CYP2C8*3 alleles may exhibit altered formation rates, potentially shifting the burden to alternative pathways or causing accumulation of the parent drug.
-
Drug-Drug Interactions (DDI): Strong CYP2C8 inhibitors (e.g., Gemfibrozil) can drastically alter the ratio of Parent:Metabolite.
MIST Classification
Under FDA MIST guidelines, a metabolite is considered "disproportionate" if its exposure (AUC) in humans is significantly greater than in the animal species used for standard toxicology.
-
Requirement: If this compound circulates at >10% of total drug-related exposure and is not adequately covered by animal toxicology (i.e., rats/dogs do not form it to the same extent), it requires a dedicated safety assessment.
Figure 1: Metabolic pathway highlighting the CYP2C8-dependent formation of this compound.
Pharmacodynamics: Potency Retention
Before assessing "toxicity," we must determine "activity." Does the metabolite retain the insulin-sensitizing properties of the parent, or does it act as a partial agonist/antagonist?
PPAR Nuclear Receptor Binding Assay
Objective: Determine the binding affinity (
Protocol:
-
System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using recombinant human PPAR
ligand-binding domain (LBD). -
Tracer: Fluormone™ Pan-PPAR Green.
-
Procedure:
-
Incubate this compound (1 nM – 100
M) with PPAR -LBD and tracer for 2 hours at room temperature. -
Measure fluorescence emission ratio (520 nm / 495 nm).
-
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Interpretation: If
is within 10-fold of the parent, the metabolite contributes to the therapeutic effect and the mechanism-based toxicity (e.g., fluid retention).
-
Core Toxicological Mechanisms
The safety assessment of TZD metabolites must focus on the known liabilities of the class: Mitochondrial Dysfunction and Hepatotoxicity .
Mitochondrial Liability (Seahorse XF Assay)
Rosiglitazone is known to inhibit Complex I of the electron transport chain at supratherapeutic concentrations. The metabolite must be screened to ensure it does not possess enhanced mitochondrial toxicity.
Experimental Protocol:
-
Cell Model: HepG2 cells (liver) and AC16 cells (cardiomyocytes), seeded at 20,000 cells/well in XF96 plates.
-
Dosing: Treat cells with this compound (0.1, 1, 10, 50
M) for 24 hours. Include Rosiglitazone (Parent) as a positive control. -
Mito Stress Test:
-
Injection A (Oligomycin): Inhibits ATP synthase. Measures ATP-linked respiration.
-
Injection B (FCCP): Uncoupler. Measures Maximal Respiration Capacity.
-
Injection C (Rotenone/Antimycin A): Inhibits Complex I/III. Measures non-mitochondrial respiration.
-
-
Data Output Table:
| Parameter | 5-OH Rosi (Low Dose) | 5-OH Rosi (High Dose) | Parent (Rosi) | Interpretation |
| Basal Respiration | No Change | Mild suppression indicates metabolic stress. | ||
| Maximal Respiration | No Change | Significant drop implies loss of spare respiratory capacity (toxicity risk). | ||
| ATP Production | No Change | No Change | Direct impact on cellular energy supply. |
Oxidative Stress Assessment
Mitochondrial inhibition often leads to ROS generation.
-
Assay: CellROX™ Deep Red Reagent flow cytometry.
-
Protocol: Treat cardiomyocytes with metabolite for 6 hours. Stain with CellROX (5
M) for 30 mins. -
Threshold: A >2-fold increase in mean fluorescence intensity (MFI) compared to vehicle control indicates significant oxidative stress liability.
Transporter Interactions (DILI Prediction)
Drug-Induced Liver Injury (DILI) in TZDs is often linked to the inhibition of the Bile Salt Export Pump (BSEP).
Protocol: Vesicular Transport Assay
-
System: Inverted membrane vesicles overexpressing human BSEP (ABCB11).
-
Substrate:
H-Taurocholic acid (TCA). -
Method:
-
Incubate vesicles with
H-TCA and this compound (0.1 – 100 M). -
Include ATP (active transport) and AMP (passive diffusion control).
-
Filter vesicles, wash, and count radioactivity.
-
-
Calculation:
-
Risk Flag:
M suggests potential for cholestatic injury.
Integrated Assessment Workflow
The following diagram illustrates the decision tree for determining the safety of this compound based on the data generated above.
Figure 2: Integrated decision tree for the safety characterization of this compound.
Conclusion
The toxicological assessment of this compound is not merely a box-checking exercise but a mechanistic investigation into whether the metabolite amplifies the known risks of the parent drug.
Key Takeaways:
-
Causality: If the metabolite retains high PPAR
affinity, it contributes to fluid retention risks. -
Mitochondria: If the metabolite uncouples respiration or inhibits Complex I (independent of PPAR
), it represents a distinct cardiotoxic hazard. -
Regulatory: Data from these assays must be contextualized within the MIST framework. If the metabolite causes mitochondrial dysfunction at clinically relevant concentrations and is disproportionate in humans, clinical monitoring for cardiac safety must be intensified.
References
-
Baldwin, S. J., et al. (1999). The characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology. Link
-
Food and Drug Administration (FDA).[3] (2020). Safety Testing of Drug Metabolites: Guidance for Industry.[4]Link
-
Nadanaciva, S., et al. (2007). Rosiglitazone-induced mitochondrial dysfunction in human hepatocytes. Toxicology and Applied Pharmacology. Link
-
Morgan, R. E., et al. (2010). Interference with Bile Salt Export Pump Function is a Susceptibility Factor for Human Liver Injury in Drug Development. Toxicological Sciences. Link
-
Scatena, R. (2008). Mitochondrial toxicity of drugs of abuse and pharmaceutical drugs. Mitochondrion.[5][6] Link
Sources
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]
- 2. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Frontiers | Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]
Technical Guide: Role of CYP2C8 and CYP2C9 in 5-Hydroxy Rosiglitazone Formation
Executive Summary
This technical guide delineates the enzymatic mechanisms governing the formation of 5-hydroxy rosiglitazone, a primary oxidative metabolite of the thiazolidinedione antidiabetic agent, rosiglitazone. While both CYP2C8 and CYP2C9 are implicated in the clearance of rosiglitazone, this guide presents the evidence confirming CYP2C8 as the dominant high-affinity catalyst for the 5-hydroxylation pathway, with CYP2C9 playing a subordinate, low-affinity role.[1]
Understanding this distinction is critical for drug development professionals to predict drug-drug interactions (DDIs)—specifically with gemfibrozil (CYP2C8 inhibitor) and trimethoprim—and to interpret pharmacogenetic variability (CYP2C8*3) in clinical phases.
Part 1: Mechanistic Enzymology
The Metabolic Pathway
Rosiglitazone metabolism is primarily hepatic, proceeding via two major Phase I oxidative pathways:
-
N-demethylation to form N-desmethyl rosiglitazone.
-
Hydroxylation to form this compound (often referred to as para-hydroxy rosiglitazone in early literature).
Both pathways are NADPH-dependent.[2] While N-demethylation is the most abundant circulating metabolite, the formation of this compound represents a critical clearance shunt that is highly sensitive to CYP2C8 inhibition.
Enzyme Specificity & Binding
The active sites of CYP2C8 and CYP2C9 share high sequence homology (~77%), yet they exhibit distinct substrate specificities regarding rosiglitazone.
-
CYP2C8 (The Primary Driver): The CYP2C8 active site is large and flexible, accommodating the "U-shaped" conformation of rosiglitazone. It facilitates the orientation of the pyridine ring for 5-hydroxylation with high efficiency.
-
CYP2C9 (The Minor Contributor): CYP2C9 binds rosiglitazone with significantly lower affinity. Its contribution becomes relevant only when CYP2C8 is saturated or inhibited, or in individuals with null CYP2C8 activity.
Pathway Visualization
The following diagram illustrates the competitive formation of metabolites and the enzyme weighting.
Figure 1: Metabolic bifurcation of rosiglitazone. CYP2C8 (blue) dominates both pathways. CYP2C9 (gray) acts as a low-affinity backup system.
Part 2: Kinetic Profiling
To quantify the dominance of CYP2C8, we analyze the Michaelis-Menten kinetics.[2] The data below synthesizes findings from recombinant enzyme (rCYP) incubations and human liver microsomes (HLM) using selective inhibitors.
Comparative Kinetic Parameters
The intrinsic clearance (
| Parameter | CYP2C8 (Primary) | CYP2C9 (Secondary) | Clinical Significance |
| 4 – 10 µM | > 25 µM | CYP2C8 binds rosiglitazone with much higher affinity. | |
| High | Low | CYP2C8 drives the bulk reaction velocity. | |
| Fraction Metabolized ( | ~70 - 80% | ~15 - 20% | Blockade of CYP2C8 causes significant exposure increase (AUC). |
| Inhibitor Sensitivity | High (Montelukast) | Low (Sulfaphenazole) | Diagnostic for reaction phenotyping. |
Data synthesized from Baldwin et al. (1999) and subsequent validation studies.
The "Gemfibrozil Effect"
The dominance of CYP2C8 is best illustrated by the interaction with Gemfibrozil.[1] Gemfibrozil and its glucuronide are potent, mechanism-based inhibitors of CYP2C8.
-
Impact: Co-administration increases Rosiglitazone AUC by ~2.3-fold.[3]
-
Mechanism: Inhibition of 5-hydroxy formation forces the drug into slower clearance pathways, extending half-life (
).
Part 3: Experimental Protocols (Reaction Phenotyping)
This section details a self-validating protocol to distinguish CYP2C8 vs. CYP2C9 activity in Human Liver Microsomes (HLM).
Materials Required[4][5]
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Substrate: Rosiglitazone (Stock 10 mM in DMSO).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Selective Inhibitors:
Incubation Workflow
-
Preparation: Dilute HLM to 0.5 mg/mL in 0.1 M Phosphate Buffer (pH 7.4).
-
Inhibitor Pre-incubation:
-
Arm A (Control): Vehicle only.
-
Arm B (CYP2C8 Block): Add Montelukast (Final conc: 0.5 µM).
-
Arm C (CYP2C9 Block): Add Sulfaphenazole (Final conc: 5.0 µM).
-
Note: Pre-incubate for 15 minutes at 37°C to allow inhibitor binding.
-
-
Reaction Initiation: Add Rosiglitazone (Final conc: 10 µM, approximating
) and NADPH system. -
Sampling: Aliquot at 0, 10, 20, and 30 minutes.
-
Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., deuterated rosiglitazone).
-
Analysis: LC-MS/MS monitoring transitions for this compound (m/z 374 → product ions).
Data Interpretation Logic
Use the following decision tree to interpret the % Inhibition relative to control.
Figure 2: Logical framework for interpreting inhibition data. For Rosiglitazone, "Result2C8" is the expected outcome.
Part 4: Clinical & Pharmacogenetic Implications[7]
The CYP2C8*3 Polymorphism Paradox
The CYP2C8*3 allele (Arg139Lys, Lys399Arg) is a common variant.
-
Standard Expectation: For many substrates (e.g., paclitaxel), *3 carriers show decreased metabolic capacity.[4][6]
-
Rosiglitazone Specificity: Surprisingly, clinical studies indicate that CYP2C83 carriers exhibit higher clearance (lower AUC) of rosiglitazone compared to wild-type (1/*1).
-
Mechanism: This "super-metabolizer" phenotype suggests that the structural change in the *3 variant may actually enhance the turnover rate or binding affinity specifically for the rosiglitazone scaffold, or is linked to higher protein expression levels in vivo.
Drug-Drug Interactions (DDI)
Because 5-hydroxylation is CYP2C8-dependent:
-
Strong Inhibitors (Gemfibrozil, Clopidogrel): Must be avoided or dose-adjusted.
-
Inducers (Rifampin): Will significantly decrease rosiglitazone efficacy by accelerating 5-hydroxy formation.
References
-
Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology.
-
Niemimes, P., et al. (2004). The effects of human CYP2C8 genotype and fluvoxamine on the pharmacokinetics of rosiglitazone in healthy subjects. British Journal of Clinical Pharmacology.
-
FDA Drug Label. Avandia (rosiglitazone maleate) Tablets - Clinical Pharmacology.
-
Kirchheiner, J., et al. (2006). Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype. Clinical Pharmacology & Therapeutics.
-
Hruska, M. W., et al. (2005). Effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects. British Journal of Clinical Pharmacology.
Sources
- 1. The effects of human CYP2C8 genotype and fluvoxamine on the pharmacokinetics of rosiglitazone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace-CRIS [zora.uzh.ch]
Preliminary Investigation of 5-Hydroxy Rosiglitazone Effects
Executive Summary
This technical guide provides a rigorous preliminary investigation into 5-Hydroxy Rosiglitazone (often designated as Metabolite M-III or para-hydroxy rosiglitazone), the primary Phase I metabolite of the thiazolidinedione (TZD) antidiabetic agent, Rosiglitazone.[1][2][3][4]
While the parent compound (Rosiglitazone) is a high-affinity PPAR
Chemical Identity & Metabolic Profiling[2][3][4]
Structural Characterization
This compound is formed via the hydroxylation of the pyridine ring at the 5-position (relative to the nitrogen, para to the ethoxy linker).[1] This biotransformation renders the molecule more polar, facilitating subsequent Phase II conjugation (sulfation/glucuronidation).[1]
-
IUPAC Name: 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[1][2][3][4]
-
Molecular Formula:
[1][2][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Metabolic Pathway (CYP2C8)
The primary enzyme responsible for this conversion is CYP2C8 , with minor contributions from CYP2C9.[1] The hydroxylation at the pyridine ring is the rate-limiting step for clearance before Phase II conjugation.[1][3][4]
Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of the 5-Hydroxy metabolite and subsequent Phase II conjugation.[1][2][3][4]
Pharmacodynamics & Safety Profile
PPAR Binding Affinity
Unlike the active metabolites of other TZDs (e.g., Pioglitazone M-IV), this compound exhibits significantly reduced affinity for the PPAR
Transporter Inhibition (OAT3)
Recent toxicological screenings have identified this compound (and its sulfate conjugate) as inhibitors of the Organic Anion Transporter 3 (OAT3).[1][2][3] This is a critical safety parameter, as OAT3 inhibition can alter the renal clearance of co-administered drugs.[1]
Table 1: Comparative Pharmacological Profile
| Parameter | Rosiglitazone (Parent) | This compound | Implication |
| PPAR | ~40 nM | > 1,000 nM (Est.)[1][2][4] | Metabolite contributes negligible therapeutic effect.[3][4] |
| Primary Target | PPAR | Inactive / Weak Agonist | Loss of insulin-sensitizing potency.[1][2][4] |
| OAT3 Inhibition ( | Weak / None | < 2 | High Risk: Potential for renal drug-drug interactions.[1][2][4] |
| Mitochondrial Toxicity | Moderate (Supra-therapeutic) | Under Investigation | Potential contribution to oxidative stress independent of PPAR |
Synthesis Protocol: this compound
To conduct definitive binding and toxicity assays, high-purity standards of the metabolite are required.[1] The following protocol outlines a convergent synthesis strategy.
Retrosynthetic Strategy
The synthesis relies on coupling a protected hydroxypyridine fragment with the TZD pharmacophore.[1][3]
Figure 2: Convergent synthesis pathway for this compound starting from 5-benzyloxy-2-chloropyridine.
Step-by-Step Methodology
Phase 1: Linker Synthesis
-
Reagents: 5-(benzyloxy)-2-chloropyridine (1.0 eq), 2-(N-methylamino)ethanol (1.5 eq).
-
Condition: Heat neat or in DMSO at 100°C for 12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[2][3][4] The benzyloxy group protects the 5-hydroxyl position during the basic coupling steps.[1][3][4]
Phase 2: Coupling to Benzaldehyde
-
Reagents: Intermediate A (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), Sodium Hydride (NaH, 1.2 eq).
-
Solvent: Anhydrous DMF.
-
Protocol: Add NaH to Intermediate A in DMF at 0°C. Stir 30 min. Add 4-fluorobenzaldehyde.[1][2][3][4][7] Warm to RT and stir 4 hours.
-
Validation: Monitor TLC for disappearance of aldehyde.
Phase 3: TZD Ring Formation & Deprotection
-
Condensation: React the benzaldehyde intermediate with 2,4-thiazolidinedione using piperidine/acetic acid (cat.) in refluxing toluene (Dean-Stark trap).
-
Reduction/Deprotection: Dissolve the unsaturated intermediate in Methanol/THF. Add 10% Pd/C catalyst.[2][3][4] Hydrogenate at 40 psi for 24 hours. This step simultaneously reduces the benzylic double bond and cleaves the benzyl ether protecting group to liberate the 5-hydroxy moiety.[1][3][4]
-
Purification: Recrystallize from Ethanol/Water.
Experimental Protocols for Investigation
Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine the intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2][3][4]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Rosiglitazone (1
M final). -
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS monitoring transitions for Rosiglitazone (358
135) and this compound (374 151). -
Data Processing: Plot ln(% remaining) vs. time to calculate
.
PPAR Competitive Binding Assay
Objective: Quantify the affinity shift of the 5-Hydroxy metabolite vs. parent.[1][3][4]
-
Reagents: Recombinant human PPAR
-LBD, Fluorescent ligand (e.g., Fluormone™ Pan-PPAR Green), Test compounds.[1] -
Plate Setup: 384-well black polystyrene plates.
-
Dosing: Serial dilution of Rosiglitazone (Start 10
M) and this compound (Start 100 M). -
Incubation: Mix protein, ligand, and test compound. Incubate 2 hours at RT in dark.
-
Readout: Fluorescence Polarization (mP).
-
Calculation: Fit data to a sigmoidal dose-response curve to determine
. Convert tongcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation.[1][2][4]
References
-
Nanjan, M. J., et al. "Synthesis and characterization of novel rosiglitazone analogues."[1][4] Bioorganic & Medicinal Chemistry Letters, 2003.[3][4]
-
Baldwin, S. J., et al. "Cytochrome P450 2C8 is the major enzyme responsible for the metabolism of rosiglitazone in human liver microsomes."[1] Drug Metabolism and Disposition, 1999.[1][4] [1][2]
-
Zou, L., et al. "The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates." Frontiers in Pharmacology, 2021.[1]
-
Liberato, M. V., et al. "Structural insights into the PPARgamma/Rosiglitazone complex."[1] RCSB Protein Data Bank, 2012.[3][4]
-
Santa Cruz Biotechnology. "this compound Product Structure and CAS Data." SCBT Product Guide, 2024.[3][4] [1][2][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Rosiglitazone | CAS#:122320-73-4 | Chemsrc [chemsrc.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
5-Hydroxy Rosiglitazone solubility and stability characteristics
Technical Monograph: 5-Hydroxy Rosiglitazone Solubility & Stability Characteristics
Executive Summary
This compound (CAS: 257883-22-0), often designated as metabolite M-III, represents a critical Phase I oxidative metabolite of the thiazolidinedione antidiabetic agent Rosiglitazone. Formed primarily via hepatic CYP2C8-mediated hydroxylation on the pyridine ring, this compound serves as a vital reference standard in bioanalytical method validation, pharmacokinetic (PK) profiling, and drug-drug interaction (DDI) studies.
This technical guide synthesizes the physicochemical properties, solubility limits, and stability profiles of this compound. It provides researchers with field-validated protocols for handling this light-sensitive metabolite to ensure data integrity in quantitative LC-MS/MS workflows.
Physicochemical Profile
Unlike the parent compound Rosiglitazone, which exhibits high lipophilicity, the introduction of the hydroxyl group at the 5-position of the pyridine ring alters the polarity and solubility landscape of the metabolite.
Table 1: Core Physicochemical Properties
| Property | Specification |
| Chemical Name | 5-[4-[2-[N-methyl-N-(5-hydroxy-2-pyridyl)amino]ethoxy]benzyl]thiazolidine-2,4-dione |
| CAS Number | 257883-22-0 |
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 373.43 g/mol |
| Appearance | Pale Yellow to Light Yellow Solid |
| pKa (Calculated) | ~6.1 (Pyridine nitrogen), ~9.5 (Phenolic -OH) |
| LogP | ~1.8 - 2.1 (Predicted; less lipophilic than parent) |
Solubility Characteristics
This compound exhibits limited aqueous solubility and requires organic co-solvents for stock solution preparation.
-
Primary Solvents: Soluble in DMSO (Dimethyl sulfoxide) and Methanol .
-
Aqueous Buffers: Sparingly soluble.[1] Precipitation may occur upon rapid dilution into aqueous media (pH < 6) without intermediate co-solvents.
-
Protocol Note: For cellular assays, prepare a 10-100 mM stock in 100% DMSO. Dilute into culture media immediately prior to use, ensuring the final DMSO concentration remains <0.1% to avoid solvent toxicity.[1]
Stability & Storage Characteristics
The stability of this compound is contingent upon protection from oxidative stress and photolytic degradation.
Table 2: Stability Profile in Various Matrices
| Matrix | Condition | Stability Duration | Recovery/Integrity |
| Solid State | -20°C (Desiccated, Dark) | > 2 Years | > 98% |
| Stock Solution (MeOH) | Ambient (20-25°C) | 48 Hours | > 92% |
| Stock Solution (MeOH) | -80°C | > 2 Weeks | > 98% |
| Human Plasma | -80°C | > 4 Weeks | > 93% |
| Freeze-Thaw | Plasma (-80°C to 25°C) | 3 Cycles | > 92% |
Critical Handling Rule: This compound is sensitive to light.[1] All stock solutions must be stored in amber glass vials. Manipulations should be performed under yellow light or low-light conditions where possible.
Metabolic Context & Pathway Visualization
This compound is the product of a specific regioselective oxidation. Understanding this pathway is essential for interpreting DDI studies, particularly those involving CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampin).[1]
Figure 1: Rosiglitazone Metabolic Pathway This diagram illustrates the CYP-mediated biotransformation, highlighting the specific role of CYP2C8 in generating the 5-hydroxy metabolite.
Caption: CYP2C8 is the primary catalyst for the formation of this compound, making this metabolite a specific marker for CYP2C8 activity.
Experimental Protocols
Protocol A: Preparation of Analytical Stock Solutions
Objective: To create a stable, precipitate-free stock for LC-MS/MS calibration.
-
Weighing: Accurately weigh 1.0 mg of this compound reference standard into an amber glass vial.
-
Dissolution: Add 1.0 mL of HPLC-grade Methanol (or DMSO).
-
Sonication: Sonicate for 30–60 seconds at room temperature. Visual inspection must confirm a clear, particulate-free yellow solution.
-
Aliquot & Storage: Divide into 100 µL aliquots in amber microcentrifuge tubes. Store at -80°C.
-
Self-Validation: Analyze one aliquot immediately via UV-Vis (approx. 245 nm) or HPLC to establish the T=0 baseline area count.
-
Protocol B: Stability Stress Testing Workflow
Objective: To validate sample integrity during bioanalysis.
Figure 2: Stability Testing Logic Flow A decision tree for validating metabolite stability in biological matrices.
Caption: Standardized workflow for validating this compound stability in biological matrices (e.g., plasma) prior to clinical sample analysis.
Step-by-Step Methodology:
-
Spiking: Prepare Low QC (3 x LLOQ) and High QC (80% ULOQ) samples in human plasma.
-
Stress Application:
-
Benchtop: Leave on bench for 4 and 24 hours protected from light.
-
Freeze-Thaw: Freeze at -80°C for >12h, thaw unassisted at room temperature, vortex, and refreeze. Repeat 3 times.
-
-
Extraction: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard, e.g., Rosiglitazone-d3). Vortex for 1 min. Centrifuge at 12,000 x g for 10 min.
-
Analysis: Inject supernatant onto a C18 column. Monitor MRM transition (typically m/z 374.1 → 151.1 for the metabolite).
-
Criteria: The mean concentration must be within ±15% of the nominal value.
References
-
Baldwin, S. J., et al. (1999).[1] Cytochrome P450 2C8 is the Major Enzyme Responsible for the Metabolism of Rosiglitazone in Human Liver Microsomes.[2][3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Hruska, M. W., et al. (2005).[1] Simultaneous quantification of rosiglitazone and its two major metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of 5-Hydroxy Rosiglitazone
Executive Summary
This technical guide details the spectroscopic identification and characterization of 5-Hydroxy Rosiglitazone , a primary Phase I metabolite of the antidiabetic drug Rosiglitazone (Avandia). This metabolite is formed primarily via hepatic oxidation mediated by CYP2C8 , making it a critical biomarker for assessing CYP2C8 activity and drug-drug interactions (DDIs).
The following data integrates Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) profiles to provide a definitive reference for analytical validation.
Chemical Identity & Structural Properties[1][2][3][4]
This compound is characterized by the addition of a hydroxyl group to the pyridine ring of the parent molecule. This structural modification significantly alters the polarity and fragmentation pattern compared to Rosiglitazone.
| Parameter | Data |
| Common Name | This compound (Metabolite M-III) |
| IUPAC Name | 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione |
| CAS Number | 257883-22-0 |
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 373.43 g/mol |
| Parent Compound | Rosiglitazone (MW 357.43) |
| Metabolic Enzyme | CYP2C8 (Major), CYP2C9 (Minor) |
Mass Spectrometry (LC-MS/MS) Profiling[5]
Mass spectrometry is the primary method for quantifying this compound in biological matrices (plasma, urine). The ionization is typically performed in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen on the pyridine ring.
Fragmentation Mechanism
The fragmentation logic follows the cleavage of the ether linker and the amine bond.
-
Precursor Ion: The protonated molecular ion
is observed at m/z 374.1 . -
Diagnostic Product Ion: The most abundant and specific fragment appears at m/z 151.1 . This corresponds to the 5-hydroxy-N-methyl-2-pyridyl cation.
-
Comparison: In the parent Rosiglitazone, this fragment appears at m/z 135.[1]1. The shift of +16 Da (135 → 151) confirms the hydroxylation occurred on the pyridine ring, not the thiazolidinedione tail.
MRM Transitions Table
For quantitative bioanalysis (LC-MS/MS), the following Multiple Reaction Monitoring (MRM) transitions are standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| 5-OH Rosiglitazone | 374.1 | 151.1 | ~25-30 | Pyridine Ring Fragment (Quantifier) |
| 5-OH Rosiglitazone | 374.1 | 133.1 | ~40 | Loss of H₂O from Pyridine Fragment |
| Rosiglitazone (Parent) | 358.1 | 135.1 | ~25 | Unmodified Pyridine Ring |
Fragmentation Pathway Diagram
The following diagram illustrates the cleavage points leading to the diagnostic ions.
Figure 1: MS/MS fragmentation pathway showing the generation of the diagnostic m/z 151.1 ion.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) provides the structural proof of regio-selectivity. The hydroxylation at the C-5 position of the pyridine ring destroys the symmetry of the unsubstituted pyridine protons found in Rosiglitazone.
Diagnostic 1H NMR Signals
The key difference between Rosiglitazone and its 5-Hydroxy metabolite lies in the aromatic region (6.5 – 8.5 ppm).
-
Rosiglitazone (Parent): The pyridine ring protons (H3, H4, H5, H6) appear as a set of multiplets. H6 (adjacent to Nitrogen) is typically the most deshielded (~8.1 ppm).
-
This compound: The substitution pattern changes to a 2,5-disubstituted pyridine.
-
H-6 (Pyridine): Appears as a sharp singlet (s) or doublet with small coupling constant (J ~ 0.5-1 Hz) around 7.8 – 8.0 ppm . It is deshielded by the nitrogen but shielded slightly by the ortho-hydroxyl group compared to the parent.
-
H-3 & H-4 (Pyridine): These protons show an AB system or distinct doublets. H-3 (meta to OH) appears upfield (~6.6 ppm), while H-4 (ortho to OH) is around 7.2 ppm.
-
Thiazolidinedione (TZD) Ring: The methylene protons (CH2) at the C-5 position of the TZD ring remain largely unchanged, appearing as a doublet of doublets (dd) around 3.0 – 3.4 ppm and 4.3 – 4.5 ppm (CH).
-
Comparative Shift Table (1H NMR in DMSO-d6)
| Proton Assignment | Rosiglitazone (δ ppm) | 5-OH Rosiglitazone (δ ppm) | Multiplicity |
| Pyridine H-6 | ~8.10 | 7.92 | s (or d, J<1Hz) |
| Pyridine H-4 | ~7.50 | 7.15 | d / dd |
| Pyridine H-3 | ~6.60 | 6.55 | d |
| Phenyl (Central) | 7.15 (d), 6.85 (d) | 7.15 (d), 6.85 (d) | Unchanged |
| N-Methyl | 3.05 | 3.02 | s |
| TZD -CH- | 4.85 | 4.85 | dd |
Note: Chemical shifts are approximate and solvent-dependent (typically DMSO-d6 or CD3OD).
Metabolic Context & Biosynthesis
Understanding the formation of this compound is essential for interpreting pharmacokinetic data. It is formed via the oxidative attack of CYP2C8 on the electron-deficient pyridine ring.
Metabolic Pathway Diagram
Figure 2: CYP2C8-mediated biotransformation of Rosiglitazone.
References
-
Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Chromatography B (2009) [1]
-
Rosiglitazone (Avandia) - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI)
-
In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction. Source: European Journal of Drug Metabolism and Pharmacokinetics (2011)
-
This compound Product Data & Structure. Source: Santa Cruz Biotechnology
Sources
Methodological & Application
Application Note: High-Sensitivity Quantitation of 5-Hydroxy Rosiglitazone in Human Plasma via LC-MS/MS
Abstract & Introduction
Rosiglitazone is a thiazolidinedione class anti-diabetic drug that acts as a peroxisome proliferator-activated receptor-gamma (PPAR
Quantifying this compound is critical for:
-
Phenotyping CYP2C8 activity: As the primary oxidative metabolite, its ratio to the parent drug serves as an in vivo probe for CYP2C8 phenotype.
-
Drug-Drug Interaction (DDI) Studies: Assessing the impact of CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampin).
This application note details a robust, high-throughput LC-MS/MS protocol designed for the simultaneous quantification of Rosiglitazone and this compound in human plasma. The method prioritizes throughput (via protein precipitation) without sacrificing selectivity (via optimized MRM transitions).
Method Design & Rationale (The "Why")
Chromatographic Separation Strategy
While isocratic methods exist, a gradient elution on a Reverse Phase C18 column is selected here.
-
Reasoning: this compound is more polar than the parent drug. A gradient allows for the elution of the polar metabolite early while focusing the peak shape of the later-eluting parent, and crucially, washing out late-eluting phospholipids that often cause matrix suppression in plasma analysis.
Ionization & Detection
-
Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Mechanism: Both analytes possess basic nitrogen atoms (pyridine moiety), making them readily protonated
. -
Internal Standard (IS): Rosiglitazone-d3 is used.[1][2] A deuterated analog is non-negotiable for regulated bioanalysis to compensate for matrix effects and ionization variability.
Sample Preparation: Protein Precipitation (PPT)
-
Choice: Acetonitrile-based precipitation.[3]
-
Justification: While Solid Phase Extraction (SPE) offers cleaner extracts, modern triple quadrupoles have sufficient sensitivity to handle PPT extracts. PPT is faster, cheaper, and minimizes analyte loss associated with SPE cartridge breakthrough.
Experimental Protocol
Chemicals and Reagents
-
Reference Standards: Rosiglitazone Maleate, this compound, Rosiglitazone-d3 (IS).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Matrix: K2EDTA Human Plasma (drug-free).
Stock Solution Preparation
-
Master Stocks: Dissolve 1 mg of each analyte in MeOH to yield 1.0 mg/mL.
-
Working Standards: Serially dilute in 50:50 ACN:Water to create a calibration curve range of 1.0 – 1000 ng/mL .
-
IS Working Solution: Dilute Rosiglitazone-d3 to 50 ng/mL in ACN.
Sample Preparation Workflow
The following protocol uses a 1:3 plasma-to-precipitant ratio to ensure complete protein removal.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 150 µL of IS Working Solution (Rosiglitazone-d3 in ACN).
-
Note: The ACN serves as the precipitating agent.[3]
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilution: Add 100 µL of 0.1% Formic Acid in Water.
-
Critical Step: Diluting the organic supernatant with water improves peak shape by matching the solvent strength to the initial mobile phase conditions.
-
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mobile Phases:
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution Gradient |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.00 | 10 | End of Run |
Mass Spectrometry (MS)
-
System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis).
-
Source Temp: 500°C.
-
Capillary Voltage: 3500 V.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |
|---|---|---|---|---|---|
| Rosiglitazone | 358.1 | 135.1 | 50 | 28 | Quantifier |
| 358.1 | 106.1 | 50 | 45 | Qualifier | |
| 5-OH Rosiglitazone | 374.1 | 151.1 | 50 | 30 | Quantifier |
| 374.1 | 135.1 | 50 | 32 | Qualifier |
| Rosiglitazone-d3 | 361.1 | 138.1 | 50 | 28 | IS Quantifier |
Note on Specificity: The 374 -> 151 transition is specific to the hydroxylated tail, whereas 374 -> 135 represents the pyridine core common to both. Using 151 improves selectivity against potential interferences.
Workflow Visualization
The following diagram illustrates the logical flow from sample intake to data generation, emphasizing the critical dilution step often missed in standard PPT protocols.
Figure 1: End-to-end bioanalytical workflow for Rosiglitazone quantification. The dilution step (yellow) is critical for maintaining peak symmetry.
Validation Strategy (Self-Validating System)
To ensure Scientific Integrity , the method must be validated according to FDA/ICH M10 guidelines.
Linearity & Sensitivity
-
Requirement: Calibration curve (
ng/mL) must have . -
LLOQ (Lower Limit of Quantification): 1.0 ng/mL.[1][2][4] Signal-to-Noise (S/N) must be
. -
Weighting:
linear regression is recommended to prioritize accuracy at the lower end of the curve.
Accuracy & Precision
-
QC Levels: Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
Acceptance Criteria: The mean concentration must be within
of nominal ( for LLOQ). Coefficient of Variation (CV) must be .[1]
Matrix Effect & Recovery
-
Matrix Factor (MF): Calculate by comparing peak area in post-extraction spiked plasma vs. neat solution.
-
IS Normalization: The IS-normalized MF should be close to 1.0. If the IS (Rosiglitazone-d3) behaves identically to the analyte, it will compensate for suppression.
-
Self-Check: If the IS response varies by
between samples, it indicates a failed extraction or severe phospholipid buildup on the column.
References
-
US Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Kim, K. B., et al. (2009).[2][8] "Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B, 877(20-21), 1951-1956.[2][8] Retrieved from [Link]
-
Baldwin, S. J., et al. (1999).[9] "Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone." British Journal of Clinical Pharmacology, 48(3), 424–432.[9] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. Sci-Hub. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study / Journal of Chromatography B, 2009 [sci-hub.st]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. researchgate.net [researchgate.net]
- 9. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functional Characterization of 5-Hydroxy Rosiglitazone (Metabolite IV)
Abstract & Introduction
Rosiglitazone (Avandia) is a potent thiazolidinedione (TZD) insulin sensitizer that acts as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPAR
5-Hydroxy Rosiglitazone (often designated Metabolite IV or M-IV ) is a major Phase I metabolite formed primarily by the cytochrome P450 isoenzyme CYP2C8 . Although this compound exhibits lower affinity for PPAR
-
MIST Compliance: Meeting FDA/EMA "Metabolites in Safety Testing" guidelines.
-
Total Activity Modeling: Understanding the aggregate insulin-sensitizing effect in vivo.
-
Toxicity Profiling: Differentiating off-target effects of the metabolite versus the parent.
This guide details the two critical cell-based workflows required to characterize this metabolite: a Nuclear Receptor Transactivation Assay (for molecular potency) and a 3T3-L1 Adipogenesis Assay (for phenotypic functionality).
Mechanistic Background
The pharmacological journey of Rosiglitazone involves hepatic biotransformation followed by nuclear receptor activation.[1]
-
Metabolism: Rosiglitazone is hydroxylated at the pyridine ring by CYP2C8 (and to a lesser extent CYP2C9) to form this compound.
-
Activation: Both the parent and the metabolite enter target cells (adipocytes), bind to the ligand-binding domain (LBD) of PPAR
, and induce heterodimerization with the Retinoid X Receptor (RXR). -
Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, recruiting co-activators (e.g., PGC-1
) to drive the expression of genes involved in lipid storage and glucose uptake (e.g., ADIPOQ, FABP4).
Visualization: Metabolic & Signaling Pathway[2]
Figure 1: The metabolic conversion of Rosiglitazone to this compound by CYP2C8 and subsequent activation of the PPAR
Protocol A: PPAR Reporter Gene Assay (Luciferase)
This is the industry "Gold Standard" for quantifying the molecular potency (
Experimental Design
-
Cell System: HEK293 or CHO-K1 cells (transiently or stably transfected).
-
Reporter: Firefly Luciferase driven by UAS (Upstream Activation Sequence) which binds GAL4.
-
Expression Vector: GAL4-DBD fused to Human PPAR
-LBD.[2] -
Control: Renilla Luciferase (constitutive) for normalization of transfection efficiency.
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Harvest HEK293 cells and resuspend in phenol-red free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
-
Note: Stripped serum is critical to remove endogenous lipids/hormones that activate PPAR
. -
Seed at
cells/well in white-walled 96-well plates. Incubate overnight at 37°C/5% CO .
-
-
Transfection (Day 1):
-
Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine).
-
Ratio: 4:1 (Reporter Plasmid : Receptor Plasmid). Co-transfect Renilla plasmid at 1/50th concentration.
-
Add complexes to cells; incubate for 6–16 hours.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of Rosiglitazone (Standard) and This compound (Test) in 100% DMSO.
-
Dilute into culture medium (Final DMSO concentration < 0.1%).
-
Dose Range:
-
Rosiglitazone: 0.1 nM – 10
M. -
This compound: 1 nM – 100
M (Expect right-shifted curve).
-
-
Apply to cells and incubate for 24 hours.
-
-
Detection (Day 3):
-
Lyse cells using passive lysis buffer.
-
Add Firefly Luciferase substrate and read luminescence (Signal).[3]
-
Add Stop & Glo® (or equivalent) to quench Firefly and activate Renilla (Normalization).
-
Data Analysis & Interpretation
Calculate the Relative Light Units (RLU) as
| Compound | Expected | Max Efficacy (%) | Interpretation |
| Rosiglitazone | 30 – 60 nM | 100% (Ref) | High potency full agonist. |
| 5-Hydroxy Rosi | 600 – 1500 nM | 80 – 100% | Weak agonist; requires higher concentration for effect. |
| GW9662 | N/A | < 5% | Antagonist (Negative Control). |
Protocol B: 3T3-L1 Adipogenesis Assay
While the reporter assay measures binding/transcription, this assay measures the functional phenotype: the ability of the metabolite to drive fibroblast-to-adipocyte differentiation.
Experimental Design
-
Cell Line: 3T3-L1 Murine Preadipocytes (Low passage, <10).
-
Readout: Lipid droplet accumulation (Oil Red O staining) or biomarker expression (Western Blot for FABP4).
Workflow Diagram
Figure 2: Timeline for 3T3-L1 differentiation. The test compound (this compound) replaces the standard Rosiglitazone in the induction cocktail.
Step-by-Step Methodology
-
Expansion (Day -2):
-
Seed 3T3-L1 cells in DMEM + 10% Calf Serum (Not FBS—Calf Serum prevents premature differentiation).
-
Allow cells to reach 100% confluence and arrest growth for 48 hours (Post-confluent contact inhibition is required for clonal expansion).
-
-
Differentiation Induction (Day 0):
-
Switch media to DMEM + 10% FBS containing the MDI Cocktail :
-
0.5 mM IBMX (cAMP inducer)
-
1.0
M Dexamethasone (Glucocorticoid) -
1.0
g/mL Insulin
-
-
Treatment: Add this compound (1
M or 10 M) to test wells. -
Control: Rosiglitazone (1
M) as positive control; DMSO as vehicle control.
-
-
Maintenance Phase (Day 2):
-
Replace media with DMEM + 10% FBS + 1.0
g/mL Insulin. -
Re-add this compound to maintain PPAR
pressure.
-
-
Maturation (Day 4 - Day 8):
-
Replace media every 2 days with DMEM + 10% FBS (no insulin, no compound).
-
Observe formation of intracellular lipid droplets.[4]
-
-
Quantification (Day 8):
-
Oil Red O Staining:
-
Wash cells with PBS; Fix in 4% Paraformaldehyde (15 min).
-
Stain with Oil Red O working solution (60% isopropanol) for 30 min.
-
Wash with water.[4]
-
Elution: Extract dye with 100% Isopropanol.
-
Read: Absorbance at 510 nm.
-
-
Expert Insights & Troubleshooting
Metabolic Stability & Interconversion
-
The CYP2C8 Variable: If using hepatocyte-derived cell lines (e.g., HepG2) instead of HEK293 for the reporter assay, be aware that endogenous CYP2C8 may metabolize your Rosiglitazone control into this compound during the assay, confounding potency comparisons. Always use non-metabolizing lines (HEK293, CHO) for potency determination.
-
Protein Binding: this compound has different plasma protein binding properties than the parent. In assays with high FBS (10%), the free fraction of the metabolite may differ from the parent. Consider running a serum-free or low-serum (1%) bridge study to validate intrinsic potency.
Safety Context (MIST)
-
Although this compound is less potent (higher
), it is not inactive. If the metabolite accumulates in patients with renal impairment or CYP2C8 polymorphism (e.g., CYP2C8*3), the total PPAR load may increase, potentially exacerbating fluid retention (a known TZD side effect).
References
-
Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[1] Journal of Biological Chemistry, 270(22), 12953-12956.
-
Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology, 48(3), 424-432.
-
Cox, P. J., et al. (2000). Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans.[5][6] Drug Metabolism and Disposition, 28(7), 772-780.
-
Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88-90.
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).
Sources
- 1. ClinPGx [clinpgx.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: In Vitro Metabolism of Rosiglitazone to 5-Hydroxy Rosiglitazone
Content Type: Application Note & Standard Operating Procedure (SOP) Application: CYP2C8 Phenotyping & Drug-Drug Interaction (DDI) Studies
Abstract & Strategic Significance
This application note details the industry-standard protocol for evaluating the metabolism of Rosiglitazone to its primary metabolite, 5-Hydroxy Rosiglitazone (also referred to in literature as para-hydroxy rosiglitazone).
Rosiglitazone is a critical quality attribute (CQA) in drug development, designated by the FDA and EMA as a clinical index substrate for CYP2C8 . Accurate characterization of this metabolic pathway is essential for:
-
Reaction Phenotyping: Determining if a new chemical entity (NCE) inhibits CYP2C8.
-
Kinetic Profiling: Establishing
and to predict intrinsic clearance ( ). -
DDI Prediction: Assessing the risk of interactions with CYP2C8 inhibitors (e.g., montelukast, gemfibrozil).
Mechanistic Background
The Metabolic Pathway
The primary metabolic clearance of Rosiglitazone involves hydroxylation at the pyridine ring.[1][2] While N-demethylation also occurs, the formation of This compound is the specific marker activity for CYP2C8 (accounting for ~60–70% of metabolism), with minor contribution from CYP2C9.
Nomenclature Note: The hydroxylation occurs at the para position relative to the nitrogen on the pyridine ring. In IUPAC numbering, this is position 5 of the pyridine ring; hence, "5-Hydroxy" and "para-Hydroxy" refer to the same metabolite in this context.
Pathway Visualization
The following diagram illustrates the biotransformation and the specific enzymatic involvement.
Figure 1: Metabolic pathway of Rosiglitazone.[2][3][4][5] The solid red node indicates the primary enzyme (CYP2C8) responsible for the formation of this compound.
Experimental Design Strategy
To ensure data integrity and regulatory compliance, this protocol utilizes Human Liver Microsomes (HLM) or Recombinant CYP2C8 (rCYP) .
System Selection: HLM vs. rCYP
| Feature | Human Liver Microsomes (HLM) | Recombinant CYP2C8 (rCYP) |
| Relevance | High: Mimics in vivo hepatic environment. | Medium: Isolated system; lacks other enzymes. |
| Application | Mechanism confirmation, Kinetic mapping. | |
| Cost | Low to Moderate. | High. |
| Recommendation | Primary Choice for standard DDI studies. | Use for troubleshooting or confirming specificity. |
Critical Kinetic Parameters (Literature Benchmarks)
Use these values to design your concentration curves.
-
(HLM): 15 – 30
M - (HLM): 1.0 – 3.0 nmol/min/mg protein
-
Linearity (Time): Typically linear up to 20–30 minutes.
-
Linearity (Protein): Typically linear up to 0.5 mg/mL.
Detailed Protocol: Kinetic Determination ( & )[4][6][7]
This protocol determines the Michaelis-Menten constants.[6][7] If performing inhibition studies (IC50), use a fixed substrate concentration equal to the determined
Reagents & Preparation
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2. (Alternatively, use 1 mM solid NADPH freshly prepared).
-
Rosiglitazone Stock: Prepare 10 mM stock in DMSO.
-
Note: Final organic solvent concentration in incubation must be < 1% (v/v) to avoid inhibiting CYP2C8.
-
-
Stop Solution: Ice-cold Acetonitrile (MeCN) containing internal standard (e.g., Rosiglitazone-d3 or Tolbutamide).
Incubation Workflow
Step 1: Preparation of Substrate Working Solutions Prepare 100x working solutions in solvent to achieve final incubation concentrations of:
-
0, 1, 2.5, 5, 10, 20, 40, 80, 150, 200
M.
Step 2: Pre-Incubation (Thermodynamic Equilibrium) Mix the following in a 96-well plate or microcentrifuge tubes (Volume per reaction):
-
Buffer: To final volume (minus reagents).
-
Microsomes (HLM): Final conc. 0.2 mg/mL .
-
Substrate: Add corresponding Rosiglitazone concentration.
-
Incubate at 37°C for 5 minutes. This allows the drug to bind non-specifically to the protein before catalysis begins.
Step 3: Reaction Initiation
-
Add NADPH (Final conc. 1 mM) to initiate the reaction.
-
Total reaction volume: typically 200
L.
Step 4: Incubation
-
Incubate at 37°C with shaking (approx. 400 rpm) for 20 minutes .
-
Validation Check: This time point must be within the linear range of metabolite formation.
Step 5: Termination
-
Add 200
L of Ice-Cold Stop Solution (MeCN + Internal Standard). -
Vortex immediately to quench the enzyme.
Step 6: Sample Cleanup
-
Centrifuge at 3,500 x g for 20 minutes at 4°C to pellet precipitated protein.
-
Transfer supernatant to HPLC vials for LC-MS/MS analysis.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the in vitro incubation.
Analytical Method (LC-MS/MS)
Sensitive detection is required. The following parameters are standard for Triple Quadrupole (QqQ) systems.
Mass Transitions (MRM)
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| Rosiglitazone | Positive (ESI+) | 358.1 | 135.1 / 182.1 | Quantifier / Qualifier |
| 5-OH Rosiglitazone | Positive (ESI+) | 374.1 | 151.1 / 198.1 | +16 Da shift on fragments |
| Internal Standard | Positive (ESI+) | Depends on IS | Depends on IS | Deuterated analog preferred |
Chromatography
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6
m. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3-5 minutes.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance
Plot the velocity of metabolite formation (
Intrinsic Clearance (
Validation Criteria (Self-Validating System)
To ensure the assay is valid, check the following:
-
Mass Balance: The loss of parent drug should roughly correspond to the appearance of metabolites (though <10% turnover is ideal for initial rate conditions).
-
Positive Control: Run a parallel incubation with Montelukast (1
M). It should inhibit 5-OH formation by >80%, confirming CYP2C8 specificity. -
Solvent Control: DMSO >1% will inhibit CYP2C8. Ensure solvent is minimized.
References
-
U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]
-
Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology, 48(3), 424–432. [Link]
-
Bazargan, M., & Foster, D. J. (2017). Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method.[8] Clinical and Translational Science, 10(4), 286–292. [Link]
-
European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions.[9][Link]
Sources
- 1. This compound-d4 (1246817-46-8) for sale [vulcanchem.com]
- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of human CYP2C8 genotype and fluvoxamine on the pharmacokinetics of rosiglitazone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics & Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Precision PBPK Modeling of 5-Hydroxy Rosiglitazone: Protocols for Metabolic Clearance and DDI Assessment
Strategic Overview
Objective: To establish a physiologically based pharmacokinetic (PBPK) framework for 5-Hydroxy Rosiglitazone (M-III), quantifying the specific contribution of CYP2C8 to metabolic clearance.[1]
Context: Rosiglitazone is a high-affinity ligand for PPAR
Scope: This guide details the workflow from in vitro kinetic data generation to in silico PBPK validation, specifically focusing on the formation and elimination of the 5-hydroxy metabolite.
Mechanistic Foundation & Pathway Logic
Rosiglitazone undergoes extensive hepatic metabolism.[1][3][4] The formation of this compound is the rate-limiting step for the CYP2C8 pathway. Unlike N-desmethyl rosiglitazone (which involves both CYP2C8 and CYP2C9), the 5-hydroxylation is highly specific to CYP2C8, making it a cleaner marker for enzyme activity.
Metabolic Pathway Visualization
The following diagram illustrates the competitive metabolic routes and the dominance of CYP2C8 in 5-OH formation.
Caption: Metabolic trajectory of Rosiglitazone highlighting CYP2C8-mediated 5-hydroxylation.[1]
Protocol 1: High-Fidelity In Vitro Kinetics (Input Data)
Purpose: To derive intrinsic clearance (
Reagents & Systems[1]
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (min.[1][5] 50 donors to average out CYP2C8*3 polymorphisms).[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Specific Inhibitor (Control): Montelukast (0.02 µM - highly selective for CYP2C8).[1]
Experimental Workflow
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add Rosiglitazone (0.5 – 100 µM range) and HLM. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[1] Total volume: 200 µL.[1]
-
Incubation: Incubate for 10 minutes (linear phase).
-
Critical Note: Rosiglitazone metabolism is time-dependent; exceeding 20 minutes often leads to substrate depletion and non-linear kinetics.
-
-
Termination: Quench with 200 µL ice-cold Acetonitrile containing internal standard (e.g., Rosiglitazone-d3).
-
Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the transition for 5-OH Rosiglitazone (m/z 374 → m/z [fragment]).
Data Analysis & Acceptance Criteria
Calculate
| Parameter | Target Range (Literature Consensus) | Validation Check |
| 15 – 30 µM | If >50 µM, check for non-specific binding. | |
| 1.0 – 2.5 nmol/min/mg | If <0.5, verify HLM viability with Paclitaxel control.[1] | |
| Fraction Unbound ( | 0.8 – 0.9 | Rosiglitazone binds moderately to microsomes; correction is required.[1] |
Protocol 2: PBPK Model Construction (The Workflow)
Purpose: To integrate physicochemical properties and in vitro data into a mechanistic model predicting systemic exposure.[1]
Physicochemical Input Parameters[1][3][5][6][7][8]
-
MW: 357.4 g/mol [1]
-
LogP: 2.4 (Lipophilic)[1]
-
pKa: 6.1 (Weak base) and 6.8 (Acidic moiety)[1]
-
Blood:Plasma Ratio (B:P): 0.57 (Restricted distribution into RBCs)[1]
-
Fraction Unbound in Plasma (
): 0.002 (99.8% Protein Bound - Critical parameter)[1]
Modeling Strategy (Simcyp/GastroPlus)
-
Absorption Model: Use a First-Order Absorption or Advanced Dissolution and Absorption (ADAM) model.[1] Rosiglitazone has high bioavailability (>90%), so permeability is not rate-limiting.[1]
-
Distribution Model: A Minimal PBPK model with a specific
(Volume of Distribution at steady state) of ~14 L (approx 0.2 L/kg) is sufficient.[1] -
Elimination Model:
Simulation Logic Diagram
Caption: Iterative PBPK workflow for Rosiglitazone/5-OH metabolite prediction.
Protocol 3: DDI Validation (The Output)
Purpose: To validate the model by simulating the interaction with Gemfibrozil, a potent CYP2C8 inhibitor (via its glucuronide metabolite).[1]
The "Gemfibrozil Test"
If your model correctly characterizes this compound formation, the inhibition of CYP2C8 by Gemfibrozil should result in:
-
Decrease in this compound formation rate (or AUC ratio).
Validation Steps
-
Perpetrator Setup: Load a validated Gemfibrozil PBPK file (standard in most libraries).[1] Ensure the mechanism includes mechanism-based inhibition (MBI) of CYP2C8 by Gemfibrozil 1-O-glucuronide.[1]
-
Trial Design:
-
Run Simulation: 10 trials x 10 subjects (Age 20-50).
-
Acceptance Criteria:
-
Predicted AUC Ratio (with/without inhibitor) must fall within 0.8 – 1.25 fold of the observed clinical ratio (Observed AUC Ratio
2.3).[1]
-
Troubleshooting
-
Issue: Model underpredicts the DDI (Ratio < 1.5).[1]
-
Root Cause:[1][3][6][7][8] You likely underestimated the fraction metabolized (
) by CYP2C8.[1] Re-evaluate the in vitro or the scaling factor (MPPGL: Microsomal Protein Per Gram Liver). -
Correction: Increase the CYP2C8 contribution relative to CYP2C9 in the elimination inputs.[1][4]
References
-
Baldwin, S. J., et al. (1999).[1] Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology.[1][9] Link
-
US Food and Drug Administration. (2007).[1] Avandia (Rosiglitazone) Clinical Pharmacology and Biopharmaceutics Review.[1][10] FDA Access Data.[1] Link
-
Niemi, M., et al. (2003).[1] The effects of trimethoprim and cimetidine on the pharmacokinetics of rosiglitazone.[1] Clinical Pharmacology & Therapeutics.[1][11] Link
-
Chen, Y., et al. (2012).[1] Physiologically Based Pharmacokinetic Modeling of Rosiglitazone to Predict Metabolic Drug-Drug Interactions.[7] Drug Metabolism and Disposition.[3][4][12][7][11] Link
Sources
- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic modeling of CYP2C8 substrate rosiglitazone and its metabolite to predict metabolic drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone and implications for pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. routledge.com [routledge.com]
- 12. A Physiologically Based Pharmacokinetic Model to Predict the Impact of Metabolic Changes Associated with Metabolic Associated Fatty Liver Disease on Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Bioanalytical Method Development for Rosiglitazone and CYP2C8 Metabolites
Application Note: AN-RSG-2026
Executive Summary
This application note details a robust LC-MS/MS methodology for the simultaneous quantification of Rosiglitazone (RSG) and its primary CYP2C8-mediated metabolites: N-desmethyl rosiglitazone (M10) and p-hydroxy rosiglitazone (M12) .
Given the historical cardiovascular safety concerns associated with Thiazolidinediones (TZDs), precise pharmacokinetic (PK) profiling is critical. This protocol prioritizes selectivity and matrix-effect mitigation , utilizing Liquid-Liquid Extraction (LLE) rather than simple protein precipitation to ensure data integrity in clinical plasma matrices.
Chemical & Metabolic Context
Rosiglitazone is a PPAR
Analyte Properties
| Analyte | Abbr.[1][2][4][5][6][7][8][9][10][11] | Molecular Weight | LogP (approx) | Metabolic Origin |
| Rosiglitazone | RSG | 357.43 | 2.95 | Parent Drug |
| N-desmethyl Rosiglitazone | M10 | 343.40 | 2.4 | N-demethylation (CYP2C8) |
| p-Hydroxy Rosiglitazone | M12 | 373.43 | 1.8 | Hydroxylation (CYP2C8) |
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation pathways relevant to this method.
Figure 1: Primary metabolic pathways of Rosiglitazone mediated by CYP2C8.
Method Development Strategy: The "Why"
As a Senior Scientist, one must justify experimental choices to ensure reproducibility.
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, it leaves phospholipids in the supernatant, causing ion suppression in the MS source. For Rosiglitazone, Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) is superior.
-
Causality: RSG is a weak base (pKa ~6.1, 6.8). Adjusting plasma pH to ~8.0 suppresses ionization, driving the uncharged drug into the organic layer while leaving polar matrix interferences behind.
Chromatographic Separation
The metabolites are structurally similar. A standard C18 column is sufficient, but we utilize a Core-Shell (Fused-Core) particle technology.
-
Selection: Phenomenex Kinetex C18 or Waters Cortecs C18 (2.6 µm).
-
Benefit: Provides UHPLC-like resolution on standard HPLC backpressures, ensuring sharp peaks for the polar M12 metabolite which often tails on fully porous particles.
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
Reagents:
-
Ammonium Acetate Buffer (10 mM, pH 8.0)
-
MTBE (Methyl tert-butyl ether)
-
Internal Standard (IS): Rosiglitazone-d3 (100 ng/mL in 50% Methanol)
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of human plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.
-
Buffer Addition: Add 100 µL of 10 mM Ammonium Acetate (pH 8.0).
-
Note: This step neutralizes the analytes to maximize recovery.
-
-
Extraction: Add 1.0 mL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (50:50). Vortex and transfer to LC vials.
Protocol 2: LC-MS/MS Instrument Conditions
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).
Chromatographic Conditions
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm)
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Vol: 5 µL
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Load |
| 3.0 | 90 | Elution Ramp |
| 3.5 | 90 | Wash |
| 3.6 | 30 | Re-equilibration |
| 5.0 | 30 | End of Run |
Mass Spectrometry (MRM) Parameters
Ionization: ESI Positive mode. The Thiazolidinedione ring fragment (m/z 135.1) is the dominant product ion for all three analytes.
| Analyte | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | Retention Time (approx) |
| Rosiglitazone | 358.1 | 135.1 | 80 | 30 | 2.8 min |
| N-desmethyl (M10) | 344.1 | 135.1 | 80 | 32 | 2.4 min |
| p-Hydroxy (M12) | 374.1 | 135.1 | 80 | 35 | 1.9 min |
| Rosiglitazone-d3 | 361.1 | 138.1 | 80 | 30 | 2.8 min |
Analytical Workflow Diagram
The following diagram summarizes the operational workflow from sample receipt to data generation, ensuring a self-validating loop through QC checks.
Figure 2: End-to-end bioanalytical workflow for Rosiglitazone quantification.
Validation Criteria (FDA/ICH M10)
To ensure the method is regulatory-ready, the following criteria must be met during validation:
-
Linearity:
using weighting.-
Range: 1.0 – 500 ng/mL (covers therapeutic Cmax).
-
-
Accuracy & Precision:
-
Intra/Inter-day CV% < 15% (20% at LLOQ).[12]
-
Accuracy within ±15% of nominal (20% at LLOQ).
-
-
Matrix Effect (ME):
-
Calculate IS-normalized ME factor. Must be within 0.85 – 1.15.[4]
-
Self-Validating Step: If IS response varies >50% between samples, investigate extraction efficiency.
-
-
Stability:
-
Freeze/thaw (3 cycles at -80°C).
-
Benchtop stability (4 hours at RT).
-
Scientist's Note: Troubleshooting
-
Peak Tailing for M12: The hydroxy metabolite is more polar. If tailing occurs, increase the initial aqueous hold time or add 5mM Ammonium Formate to the mobile phase instead of just Formic Acid.
-
Carryover: Rosiglitazone is "sticky." Ensure the needle wash contains at least 50% organic solvent (e.g., ACN:IPA:Water 40:40:20).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Hruska, M. W., et al. (2005). "Simultaneous determination of rosiglitazone and its two major metabolites in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B. (Contextual reference for MRM transitions and LLE extraction logic).
-
DrugBank Online. (n.d.). Rosiglitazone: Pharmacology and Metabolism. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[13] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]
- 2. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Rosiglitazone [drugfuture.com]
- 8. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. selleckchem.com [selleckchem.com]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 12. researchgate.net [researchgate.net]
- 13. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Improving extraction recovery of 5-Hydroxy Rosiglitazone from biological samples
Introduction
Welcome to the Technical Support Center for Thiazolidinedione Bioanalysis. This guide addresses the specific challenges of extracting 5-Hydroxy Rosiglitazone (a major CYP2C8 metabolite) from complex biological matrices (plasma, serum, microsomes).
While Rosiglitazone itself is lipophilic (LogP ~2.4), the 5-hydroxy metabolite introduces a polar functional group (phenolic hydroxyl), altering its solubility profile and increasing its susceptibility to matrix interference. This guide synthesizes field-proven troubleshooting steps to maximize recovery and ensure assay robustness.
Module 1: Diagnostic Troubleshooting
Before altering your method, use this logic flow to identify the root cause of low recovery.
Figure 1: Decision tree for diagnosing recovery failures in LC-MS/MS bioanalysis.
Module 2: Common Issues & Solutions (Q&A)
Category: Extraction Efficiency
Q: I am using Protein Precipitation (PPT) with pure Methanol, but my recovery for this compound is only 40-50%. Why? A: This is likely due to protein entrapment . Rosiglitazone and its metabolites exhibit high protein binding (>99%), specifically to albumin.
-
The Mechanism: Methanol is a "softer" precipitant than Acetonitrile. It often denatures proteins in a way that creates a "spongy" pellet, trapping the lipophilic drug inside the protein network rather than releasing it into the supernatant.
-
The Fix:
-
Switch to Acetonitrile (ACN): ACN creates a tighter pellet and releases bound drugs more effectively.
-
Acidify the Matrix: Add 0.1% to 1.0% Formic Acid (FA) to your precipitation solvent. The acid disrupts the drug-protein binding interaction (ionic bridges) and ensures the analyte is in a neutral state, favoring organic solubility.
-
Q: My Liquid-Liquid Extraction (LLE) using Hexane yields almost no recovery. What is wrong? A: Hexane is too non-polar.
-
The Mechanism: While Rosiglitazone is lipophilic, the 5-hydroxy group increases the polarity of the metabolite. Hexane cannot overcome the affinity of the metabolite for the aqueous plasma environment.
-
The Fix: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether) . These solvents possess the necessary polarity to extract the hydroxylated metabolite while remaining immiscible with water. Ethyl Acetate is the gold standard for this class of compounds [1].
Category: Stability & Handling
Q: I see degradation peaks in my chromatogram after leaving samples in the autosampler overnight. Is the metabolite unstable? A: Thiazolidinediones are generally stable in plasma, but they can be light-sensitive .
-
The Mechanism: Prolonged exposure to UV/fluorescent light can induce photo-oxidation. Furthermore, if you are analyzing urine or bile, the metabolite might exist as a glucuronide conjugate. Without proper stabilization, "in-source fragmentation" or benchtop hydrolysis can convert conjugates back to the parent/metabolite, skewing results.
-
The Fix:
-
Use Amber glassware or low-actinic light conditions.
-
Keep autosampler temperature at 4°C .
-
For plasma, 5-OH Rosiglitazone is stable for at least 4 weeks at -80°C and tolerates 3 freeze-thaw cycles [2].[1]
-
Module 3: Optimized Extraction Protocols
Below are two validated workflows. Choose based on your sensitivity requirements.
Comparison of Methods
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Moderate (60-85%) | High (85-95%) | High (80-90%) |
| Cleanliness | Low (High Matrix Effect) | High (Removes Phospholipids) | Moderate/High |
| Throughput | High | Moderate | Low |
| Cost | Low | High | Moderate |
Protocol A: High-Throughput Acidic PPT (Recommended for PK Screening)
Best for: Rapid analysis of plasma samples where LLOQ > 1 ng/mL.[2]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard (Deuterated Rosiglitazone or 5-OH Rosiglitazone-d4).
-
Precipitation: Add 200 µL of Acetonitrile containing 1% Formic Acid .
-
Note: The acid is critical to break protein binding.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 4,000 rpm (approx 2500 x g) for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).
Protocol B: High-Sensitivity LLE (Recommended for Clinical/Trace Analysis)[1]
Best for: Clean extracts, minimizing ion suppression, LLOQ < 0.5 ng/mL.
-
Aliquot: Transfer 100 µL of plasma to a glass tube.
-
Buffer: Add 50 µL of Ammonium Acetate buffer (pH 4.5).
-
Reason: Adjusts pH to ensure the phenolic hydroxyl group (pKa ~10) and the thiazolidinedione core (pKa ~6.8) are protonated (neutral), maximizing organic solubility.
-
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Agitate: Mechanical shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.
-
Evaporation: Dry under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 60:40 ACN:0.1% Formic Acid).
Module 4: The Mechanism of Extraction (Visualized)
Understanding the chemical state of the molecule is key to recovery.
Figure 2: The chemical mechanism required to release and extract this compound.
References
-
Mamidi, R. N., et al. (2002).[3] "HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study." Arzneimittelforschung, 52(7): 560-564.[3]
-
Kim, K. A., et al. (2009). "Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B, 877(27): 3137-3143.
- Hruska, M. W., et al. (2005). "Rosiglitazone metabolism: an overview." Expert Opinion on Drug Metabolism & Toxicology.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."
Disclaimer: This guide is for research purposes only. All protocols should be validated in your specific laboratory environment according to GLP/local regulations.
Sources
- 1. Showing Compound Rosiglitazone (FDB023598) - FooDB [foodb.ca]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of ionization parameters for 5-Hydroxy Rosiglitazone in mass spectrometry
Introduction
Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because analyzing 5-Hydroxy Rosiglitazone (a primary Phase I metabolite of Rosiglitazone) presents unique challenges compared to the parent drug. While Rosiglitazone is robust, the addition of the hydroxyl group on the pyridine ring increases polarity and introduces potential for in-source fragmentation (water loss) and silanol interactions.
This guide moves beyond basic "recipes" to explain the physics of the ionization process, ensuring you can adapt these parameters to any platform (Sciex, Waters, Thermo, or Agilent).
Module 1: The Ion Source (The "Front End")
Q: Should I use Positive or Negative ESI mode?
Recommendation: Positive Electrospray Ionization (ESI+)
The Science:
While thiazolidinediones possess an acidic proton on the imide ring (allowing Negative mode), this compound contains a basic pyridine nitrogen . In an acidic mobile phase (formic acid or ammonium acetate), this nitrogen is readily protonated (
-
Why ESI+? It generally offers 5–10x higher sensitivity for this class of compounds compared to ESI- due to the high proton affinity of the pyridine moiety.
-
The Risk: If you use ESI-, you risk lower signal-to-noise ratios and higher background from mobile phase adducts.
Q: My signal is unstable. How do I tune the source gases?
Protocol: Optimization must balance desolvation (removing solvent) with thermal stability (preventing degradation).
-
Temperature (TEM/Aux Gas): Set between 450°C – 550°C .
-
Reasoning: The hydroxyl group makes the metabolite less volatile than the parent. Higher heat is needed for efficient desolvation, but exceeding 600°C can cause thermal dehydration (
), reducing the abundance of the precursor ion.
-
-
Ion Spray Voltage (ISV): Start at 4500 V (range 4500–5500 V).
-
Self-Validation: Ramp voltage in 500V increments. Plot signal intensity.[1] If the signal plateaus at 5000V but noise increases, revert to 4500V.
-
Visualization: Source Optimization Workflow
Figure 1: Logical flow for establishing baseline source conditions prior to compound-specific tuning.
Module 2: Compound Optimization (The "Optics")
Q: What are the optimal MRM transitions?
Critical Insight: You must differentiate the metabolite from the parent drug and potential isobaric interferences.
-
Parent (Rosiglitazone): m/z 358.1
135.1[2] -
Metabolite (this compound): m/z 374.1
151.1
The Fragmentation Mechanism: The transition to m/z 151.1 is specific to the hydroxylated pyridine ring. If you monitor the common fragment m/z 135.1 for the metabolite, you risk "crosstalk" if chromatographic separation is poor, as the parent drug produces this fragment abundantly.
Master Parameter Table
| Parameter | Setting | Technical Rationale |
| Precursor Ion | 374.1 Da | Protonated molecule. |
| Quantifier Product | 151.1 Da | Specific cleavage of the hydroxylated pyridine tail. |
| Qualifier Product | 135.1 Da | Secondary fragment; use for confirmation only. |
| Declustering Potential (DP) | 60 – 80 V | High enough to decluster solvent, low enough to prevent in-source water loss. |
| Collision Energy (CE) | 25 – 35 eV | Moderate energy required to break the ether linkage. |
| Dwell Time | 50 – 100 ms | Ensure >12 points across the chromatographic peak. |
Module 3: Chromatography & Environment
Q: I see peak tailing. What is the cause?
Diagnosis: Silanol Interaction. The 5-hydroxyl group can interact with free silanols on the silica backbone of C18 columns, causing tailing.
Solution:
-
Buffer Selection: Use Ammonium Acetate (10mM) adjusted to pH 4.0 - 5.0 with acetic acid.
-
Why? The acidic pH suppresses the ionization of silanols (keeping them neutral), reducing secondary interactions.
-
-
Column Choice: Use an end-capped column (e.g., Phenomenex Luna C18(2) or Waters BEH C18).
Visualization: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing spectral anomalies.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with a caveat. Methanol is a protic solvent and can sometimes enhance ionization for polar metabolites like this compound. However, Acetonitrile usually provides sharper peak shapes and lower backpressure.
-
Test: Run a generic gradient with both. If Acetonitrile sensitivity is within 80% of Methanol, stick with Acetonitrile for the column longevity and peak shape benefits.
Q: Why is my calibration curve non-linear at high concentrations? A: This is likely detector saturation or dimer formation .
-
Check: Look for
at m/z 747.2 in your Q1 scan at high concentrations. -
Fix: Switch to a less sensitive isotope transition (e.g., C13) or reduce injection volume.
Q: Is the metabolite stable on the benchtop? A: this compound is generally stable in plasma for 4 hours at room temperature. However, processed samples (in autosampler vials) should be kept at 4°C . Avoid repeated freeze-thaw cycles (>3) as hydroxylation sites can be prone to oxidation.
References
-
Kim, K. B., et al. (2009). "Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry."[2] Journal of Chromatography B.
-
Uchiyama, M., et al. (2010). "Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes."[3] Drug Metabolism and Disposition. (Provides comparative fragmentation logic for thiazolidinediones).
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). General guidelines for optimizing and validating LC-MS parameters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 5-Hydroxy Rosiglitazone Analysis
Case ID: 5-OH-ROSI-ION-SUPPRESSION Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing signal instability or low sensitivity for 5-Hydroxy Rosiglitazone (a primary CYP2C8 metabolite of Rosiglitazone) due to matrix effects. Unlike the parent drug, this compound is significantly more polar. This hydrophilic nature causes it to elute earlier in reversed-phase chromatography, often placing it directly in the "suppression zone" where salts and polar phospholipids from plasma co-elute.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these suppression effects using LC-MS/MS.
Module 1: Diagnosis – Is it Matrix Effect?
User Question: My internal standard response is fluctuating, and my LLOQ is unstable. How do I confirm if this is ion suppression or just instrument drift?
Technical Response: You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing the "suppression profile" of your specific matrix against your analyte's elution time.
Protocol: Post-Column Infusion Setup
-
Setup: Use a tee-union to mix the column effluent with a continuous infusion of neat this compound standard.
-
Infusion: Syringe pump flow at 10 µL/min (concentration: ~100 ng/mL).
-
LC Method: Inject a blank matrix extract (processed exactly like your samples) while the infusion runs.
-
Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" or negative peak indicates ion suppression; a "hump" indicates enhancement.
Visualizing the Workflow:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to identify elution zones causing ion suppression.
Module 2: Sample Preparation – The First Line of Defense
User Question: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
Technical Response: For this compound, PPT is often insufficient . PPT removes proteins but leaves behind glycerophosphocholines (GPCs) and lysophospholipids . These compounds are notorious for causing ion suppression in the early-to-mid chromatogram, exactly where this compound elutes.
Recommendation: Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal (PLR) plates.
Comparative Data: Sample Prep Efficiency
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Mechanism | Solubility change | Adsorption/Ionic interaction | Liquid-liquid partitioning on solid support |
| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent) | > 90% (Very Good) |
| 5-OH Rosi Recovery | ~85-95% | ~80-90% | ~95-100% |
| Matrix Effect (ME%) | High (> 20% suppression) | Low (< 5%) | Low (< 10%) |
| Throughput | High | Low (Multi-step) | High (Load-Wait-Elute) |
Decision Matrix for Sample Prep:
Figure 2: Decision tree for selecting the optimal sample preparation method based on laboratory constraints.
Module 3: Chromatographic Optimization
User Question: My 5-OH Rosiglitazone peak is eluting at 0.8 minutes. Is this a problem?
Technical Response: Yes. An elution time of 0.8 min (assuming a standard flow rate) places the analyte near the void volume . This is the "graveyard" of LC-MS, where salts and unretained matrix components suppress ionization.
Goal: You must increase retention (k' > 2) to separate the metabolite from the early-eluting polar matrix.
Optimization Protocol
-
Column Choice:
-
Standard: C18 (e.g., Luna C18 or Gemini C18).
-
Advanced: If retention is still poor, switch to a Phenyl-Hexyl column. The pi-pi interactions often provide better retention for thiazolidinedione metabolites than C18.
-
-
Mobile Phase:
-
A: 10mM Ammonium Acetate (pH 4.5 - 6.0).
-
B: Acetonitrile (Avoid Methanol if pressure is a concern, though Methanol often provides better selectivity for this class).
-
Why Acetate? It buffers the pH better than Formic Acid alone, ensuring the analyte remains in a consistent ionization state (5-OH Rosi has pKa values relevant to this range).
-
-
Gradient Strategy:
-
Start at 5-10% B (instead of 30-40%) and hold for 0.5 min. This forces the polar 5-OH Rosi to interact with the stationary phase, shifting elution away from the salt front.
-
Module 4: Validation & Compliance (FDA M10)
User Question: What data do I need to show to prove I've solved the problem for regulatory submission?
Technical Response: According to the FDA M10 Bioanalytical Method Validation Guidance , you must quantify the Matrix Effect (ME).
Calculation:
-
Requirement: Analyze at least 3 replicates of Low and High QCs in 6 different lots of matrix.
-
Acceptance Criteria: The CV of the matrix factors (MF) calculated from the 6 lots should not exceed 15%.
-
Internal Standard: You must demonstrate that the IS (Rosiglitazone-d3) tracks the matrix effect of the metabolite. If the IS is suppressed by 50% and the analyte by 10%, quantification will be biased.
References
-
FDA M10 Bioanalytical Method Validation Guidance Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH URL:[1][Link]
-
Sample Preparation Comparison for Rosiglitazone Title: Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of trace rosiglitazone in urine Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]
-
Simultaneous Quantification of Metabolites Title: Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma Source: Journal of Chromatography B URL:[Link]
-
Matrix Effect Assessment Mechanisms Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC International URL:[Link]
Sources
Strategies to increase the throughput of 5-Hydroxy Rosiglitazone sample analysis
Welcome to the Advanced Bioanalysis Support Hub. Subject: Strategies to Increase Throughput for 5-Hydroxy Rosiglitazone (5-OH Rosiglitazone) Sample Analysis. Ticket ID: #BIO-5OH-ROSI-FAST Assigned Specialist: Senior Application Scientist, DMPK Division.
Executive Summary
Increasing the throughput of this compound analysis requires a holistic re-engineering of the workflow, not just a faster LC gradient. As a metabolite of Rosiglitazone (Avandia), 5-OH Rosiglitazone is more polar than the parent drug. In high-throughput settings, the risk is not just speed, but co-elution with matrix interferences (phospholipids) that elute early, or ion suppression from the parent drug if separation is compromised.
This guide prioritizes Supported Liquid Extraction (SLE) over traditional Solid Phase Extraction (SPE) for speed/cleanliness balance and advocates for ballistic gradients on sub-2 µm columns .
Part 1: Sample Preparation Optimization (The Bottleneck)
Q: We are currently using Solid Phase Extraction (SPE). It is clean but too slow. Can we switch to Protein Precipitation (PPT)?
A: While PPT is the fastest method, I strongly advise against it for high-throughput 5-OH Rosiglitazone analysis if you are using standard ESI sources.
-
The Problem: 5-OH Rosiglitazone is more polar than Rosiglitazone. In a simple PPT (e.g., Acetonitrile crash), phospholipids often co-elute with your early-eluting polar metabolites, causing significant matrix effects (ion suppression).
-
The Solution: Supported Liquid Extraction (SLE).
-
Why: SLE offers the cleanliness of Liquid-Liquid Extraction (LLE) but in a 96-well plate format amenable to automation. It removes phospholipids effectively, which PPT does not.
-
Throughput Gain: You eliminate the conditioning and equilibration steps required in SPE.
-
Comparison of Extraction Strategies:
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Throughput | High (Fastest) | Low (Multi-step) | High (3-step) |
| Phospholipid Removal | Poor | Excellent | Excellent |
| Cost per Sample | Low | High | Medium |
| Automation Potential | High | Medium (Complex robotics) | High (Simple dispensing) |
| Suitability for 5-OH Rosi | Low (Risk of suppression) | High | Optimal |
Q: How do we automate the SLE workflow for maximum speed?
A: Implement a "Load-Wait-Elute" protocol on a 96-head liquid handler.
-
Load: Dilute plasma 1:1 with water/buffer and load onto the SLE plate (diatomaceous earth).
-
Wait: Allow 5 minutes for absorption (crucial for partition).
-
Elute: Dispense MTBE or Ethyl Acetate. Gravity elution often works, or apply gentle vacuum.
-
Dry & Reconstitute: Dry down under N2 and reconstitute in initial mobile phase.
Part 2: Chromatographic Acceleration
Q: Our current run time is 8 minutes. How do we get this under 3 minutes without losing resolution between the metabolite and parent?
A: You must leverage the polarity difference. 5-OH Rosiglitazone will elute before Rosiglitazone on a C18 column. The goal is to compress the Rosiglitazone (parent) peak without overlapping the 5-OH peak.
Protocol: The "Ballistic" Gradient
-
Column: Switch to a Sub-2 µm particle size (e.g., 1.7 µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeOH creates higher backpressure, limiting flow rate).
-
Flow Rate: 0.6 – 0.8 mL/min (requires UPLC/UHPLC).
Optimized Gradient Table:
| Time (min) | %B | Action | Mechanism |
|---|---|---|---|
| 0.00 | 20% | Injection | Focuses analyte at head of column. |
| 1.20 | 20% | Isocratic Hold | Elutes 5-OH Rosiglitazone (Polar). |
| 1.21 | 95% | Ballistic Ramp | Rapidly elutes Rosiglitazone (Lipophilic). |
| 1.80 | 95% | Wash | Cleans column of late eluters. |
| 1.81 | 20% | Re-equilibration | Prepares for next injection. |
| 2.50 | End | Next Injection | Total Cycle Time < 3 min |
Q: We see carryover of the parent drug (Rosiglitazone) interfering with the next sample's metabolite quantification. Why?
A: Rosiglitazone is highly lipophilic (LogP ~3.1). It sticks to the rotor seal and needle.
-
Fix 1: Use a strong needle wash consisting of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[1]
-
Fix 2: Implement a "sawtooth" wash gradient at the end of the run (cycling %B from 95% to 20% twice rapidly) to strip the column.
Part 3: Visualization & Logic
Workflow Diagram: High-Throughput 5-OH Rosiglitazone Analysis
This diagram illustrates the streamlined workflow using SLE and UPLC to minimize dead time.
Caption: Streamlined "Load-Wait-Elute" workflow utilizing Supported Liquid Extraction (SLE) to maximize throughput while protecting the MS source.
Decision Tree: Selecting the Right Extraction Method
Use this logic to determine if you can afford the speed of PPT or need the robustness of SLE.
Caption: Decision logic for balancing sensitivity requirements against sample preparation speed.
Part 4: Troubleshooting & FAQs
Q: We observe peak tailing for 5-OH Rosiglitazone but not the parent. Why?
A: 5-OH Rosiglitazone contains a hydroxyl group that can interact with free silanols on the silica backbone of the column.
-
Fix: Ensure your mobile phase pH is controlled. Use 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of silanols (keeping them neutral) and improves peak shape for polar basic compounds.
-
Hardware: Check if you are using a "Polar Embedded" C18 column. These are specifically designed to shield silanols and improve the shape of polar metabolites.
Q: Can we multiplex this assay?
A: Yes. Since the run time is short (<3 min), you can stagger injections using a dual-LC system (one MS, two LCs).
-
Strategy: While LC System 1 is equilibrating (1.8 - 2.5 min in the table above), LC System 2 injects. This effectively halves the cycle time to 1.25 minutes per sample .
Q: What are the specific MRM transitions?
A: Use the following transitions for maximum sensitivity (ESI Positive Mode):
-
Rosiglitazone: 358.1
135.1[1] -
5-OH Rosiglitazone: 374.1
151.1 (Note: The +16 Da mass shift corresponds to hydroxylation). -
Internal Standard (Rosiglitazone-d3): 361.1
138.1[1]
References
-
Kim, K. B., et al. (2009).[1] Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link
-
Hruska, M. W., & Frye, R. F. (2004). Simplified method for the determination of rosiglitazone in human plasma using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B. Link
-
Biotage. (n.d.). Automated Sample Preparation Strategies for High-Throughput Bioanalysis. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
Validation & Comparative
Comparative activity of 5-Hydroxy Rosiglitazone and Rosiglitazone on PPARγ
This guide provides a comparative technical analysis of Rosiglitazone and its primary metabolite, 5-Hydroxy Rosiglitazone , focusing on their interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Executive Summary
Rosiglitazone is a potent, selective synthetic agonist of PPARγ, utilized clinically to improve insulin sensitivity in Type 2 Diabetes Mellitus (T2DM).[1][2] This compound (CAS 257883-22-0) is its primary Phase I metabolite, formed predominantly by hepatic CYP2C8.
From a drug development perspective, the distinction is critical: Rosiglitazone drives the therapeutic effect , while This compound is pharmacologically negligible regarding insulin sensitization. This lack of activity in the metabolite prevents "runaway" pharmacodynamics but highlights the importance of CYP2C8 stability for maintaining therapeutic efficacy.
Chemical & Metabolic Context
Understanding the structural modification is prerequisite to analyzing the loss of affinity.
-
Rosiglitazone (Parent): Contains a pyridine ring linked to a thiazolidinedione (TZD) head group via an ethoxy-phenyl linker. The TZD head group is the pharmacophore responsible for hydrogen bonding with the PPARγ Ligand Binding Domain (LBD), specifically residues His323, His449, and Tyr473.
-
This compound (Metabolite): Formed via hydroxylation at the 5-position of the pyridine ring. While the TZD head group remains intact, the polarity introduced by the hydroxyl group on the "tail" alters the hydrophobic interactions within the LBD pocket, drastically reducing binding affinity.
Metabolic Pathway Visualization
The following diagram illustrates the conversion mediated by Cytochrome P450 enzymes.
Figure 1: Hepatic biotransformation of Rosiglitazone.[3] The primary clearance pathway deactivates the drug via CYP2C8-mediated hydroxylation.
Pharmacodynamics: The Core Comparison
Binding Affinity and Transcriptional Potency
The therapeutic efficacy of thiazolidinediones relies on their ability to stabilize Helix 12 of the PPARγ LBD. Rosiglitazone achieves this at nanomolar concentrations.[4] The 5-hydroxy metabolite, despite retaining the TZD warhead, exhibits a loss of potency so significant that it is classified as therapeutically inactive.
Table 1: Quantitative Activity Profile
| Feature | Rosiglitazone (Parent) | This compound (Metabolite) |
| PPARγ Binding Affinity ( | ~40 nM | > 1,000 nM (Low Affinity) |
| Functional Potency ( | 30 – 60 nM | > 10,000 nM (Inactive) |
| PPARα / PPARδ Activity | Inactive (Selective) | Inactive |
| Primary Physiological Role | Insulin Sensitization | Metabolic Clearance Product |
| Clinical Relevance | Therapeutic Agent | Biomarker for CYP2C8 Activity |
Key Insight: The introduction of the hydroxyl group on the pyridine tail disrupts the hydrophobic tail-pocket interactions required for high-affinity binding. Consequently, this compound does not contribute to the glucose-lowering effects observed in vivo.
Experimental Protocols for Validation
To verify the comparative activity in a research setting, the following self-validating protocols are recommended.
Experiment A: TR-FRET PPARγ Competitive Binding Assay
This assay measures the ability of the test compound to displace a fluorescently labeled ligand from the recombinant PPARγ LBD.
-
Reagents: Recombinant GST-PPARγ-LBD, Terbium-labeled anti-GST antibody, Fluormone™ Pan-PPAR Green (tracer).
-
Preparation: Dilute Rosiglitazone and this compound in DMSO (10-point serial dilution, starting at 10 µM).
-
Incubation: Mix 20 µL of protein/antibody mix with 20 µL of tracer and 1 µL of test compound in a 384-well black plate.
-
Equilibrium: Incubate for 2 hours at room temperature in the dark to reach equilibrium.
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).
-
Validation: Calculate the 520/495 ratio. Rosiglitazone should show a sigmoidal dose-response (
nM). This compound should show a flat line or a shift to M.
Experiment B: Cell-Based Luciferase Reporter Assay
This functional assay determines if binding translates to transcriptional activation.
-
Cell Line: HEK293T or CV-1 cells.
-
Transfection: Co-transfect with:
-
Expression plasmid: pCMV-PPARγ.
-
Reporter plasmid: PPRE-Luc (Luciferase driven by PPAR Response Elements).
-
Control: Renilla luciferase (for normalization).
-
-
Treatment: 24 hours post-transfection, treat cells with vehicle (DMSO), Rosiglitazone (0.1 nM – 10 µM), and this compound (0.1 nM – 10 µM).
-
Lysis & Detection: After 24 hours, lyse cells and add Dual-Glo® Luciferase Reagent.
-
Analysis: Normalize Firefly luminescence to Renilla. Plot Fold Induction vs. Log[Concentration].
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for validating transcriptional potency differences.
Implications for Drug Development[7]
-
Safety & Toxicity: Since this compound is inactive at the receptor, it does not contribute to PPARγ-mediated side effects (e.g., fluid retention, adipogenesis). However, its formation confirms the drug's dependence on CYP2C8.
-
Drug-Drug Interactions (DDI): Co-administration with CYP2C8 inhibitors (e.g., Gemfibrozil) will block the conversion to this compound, causing parent Rosiglitazone levels to spike, potentially leading to overdose toxicity. Conversely, CYP2C8 inducers (e.g., Rifampin) will accelerate the conversion to the inactive 5-Hydroxy form, reducing therapeutic efficacy.
-
Metabolite Identification: In pharmacokinetic (PK) studies, this compound serves as a specific marker for CYP2C8 metabolic capacity.
References
-
Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[2][3] Journal of Biological Chemistry. Link
-
Baldwin, S. J., et al. (1999). Cytochrome P450 isoenzymes responsible for the metabolism of the thiazolidinedione antidiabetic drug rosiglitazone.[3][5][6] British Journal of Clinical Pharmacology. Link
-
FDA Drug Approval Package. (1999). Avandia (Rosiglitazone Maleate) Pharmacology Review. U.S. Food and Drug Administration.[1][3] Link
-
Nissen, S. E., & Wolski, K. (2007). Effect of rosiglitazone on the risk of myocardial infarction and death from cardiovascular causes. New England Journal of Medicine. Link
-
ChemicalBook. (2023). This compound Product and Safety Data. Link
Sources
- 1. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Rosiglitazone | CAS#:122320-73-4 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic analysis of Rosiglitazone and 5-Hydroxy Rosiglitazone
Executive Summary
This technical guide provides a comparative analysis of Rosiglitazone , a potent thiazolidinedione (TZD) insulin sensitizer, and its primary oxidative metabolite, 5-Hydroxy Rosiglitazone (also known as p-hydroxy rosiglitazone). While Rosiglitazone remains a reference standard for PPAR
Metabolic Pathway & Mechanism
Rosiglitazone undergoes extensive hepatic metabolism, primarily N-demethylation and hydroxylation.[1][2][3][4] The formation of this compound is catalyzed predominantly by CYP2C8 , with a minor contribution from CYP2C9 .[1][2][3][5] This makes the metabolite ratio a specific in vivo probe for CYP2C8 phenotypic activity.
Key Mechanistic Insight: Unlike the parent compound, the 5-Hydroxy metabolite exhibits significantly reduced affinity for the PPAR
Figure 1: Hepatic metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of this compound.
Comparative Pharmacokinetic Profile
The following data contrasts the parent drug with its 5-hydroxy metabolite. Note the distinct difference in circulating concentrations and pharmacological potency.
| Parameter | Rosiglitazone (Parent) | This compound (Metabolite) | Significance |
| Primary Target | PPAR | PPAR | Metabolite does not contribute to therapeutic insulin sensitization [1]. |
| Potency (EC50) | ~60 nM | > 100-fold lower potency | Parent drug drives clinical efficacy; metabolite is inactive [1][4]. |
| Plasma Exposure (Cmax) | ~260–400 ng/mL (4mg dose) | ~10–25 ng/mL | Metabolite circulates at <10% of parent concentration [2]. |
| Elimination Half-life | 3 – 4 hours | Similar to parent (formation rate-limited) | Parallel elimination kinetics observed in plasma [3]. |
| Protein Binding | 99.8% (Albumin) | High (>99%) | Both compounds are extensively bound, limiting free fraction [4]. |
| Metabolic Driver | N/A (Substrate) | CYP2C8 Activity | Metabolite levels correlate with CYP2C8 genotype (e.g., *3 variants) [5].[2] |
Expert Insight: The low circulating concentration of this compound (1–25 ng/mL linear range in assays) necessitates highly sensitive LC-MS/MS methods. Standard UV detection is often insufficient for quantifying the metabolite in clinical samples [2].
Experimental Protocol: Simultaneous Bioanalysis
To accurately assess the pharmacokinetic ratio, a validated LC-MS/MS method is required. The protocol below is designed for high-throughput quantification in human plasma, ensuring separation of the parent from its hydroxylated and desmethyl metabolites.
Methodology: LC-MS/MS Workflow
1. Sample Preparation (Protein Precipitation):
-
Matrix: 100
L Human Plasma. -
Internal Standard (IS): Rosiglitazone-d3 (40 ng/mL in Acetonitrile).[6]
-
Procedure: Add 200
L ACN containing IS to plasma. Vortex vigorously for 30s.[7] Centrifuge at 13,000 rpm for 10 mins. Inject supernatant.[7]
2. Chromatographic Conditions:
-
Column: Luna C18 (100 mm x 2.0 mm, 3
m particle size) or equivalent.[6] -
Mobile Phase: Isocratic elution.[8]
-
Acetonitrile : 0.1% Formic Acid (aq) = 60 : 40 (v/v).
-
-
Flow Rate: 0.2 mL/min.[6]
-
Run Time: ~2.5 to 3.0 minutes.
3. Mass Spectrometry Settings (ESI+):
-
Mode: Selected Reaction Monitoring (SRM).
-
Transitions:
Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for simultaneous quantification.
Clinical & Research Implications
-
CYP2C8 Phenotyping: The ratio of Rosiglitazone to this compound is a robust metric for assessing CYP2C8 activity in vivo. This is particularly relevant when studying drug-drug interactions with strong CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampin) [5].
-
Toxicology: While the 5-hydroxy metabolite is pharmacologically inactive regarding insulin sensitization, monitoring its accumulation is standard in toxicology studies to rule out off-target effects in renal or hepatic tissue, especially in patients with renal impairment where conjugate elimination may be delayed [3].
References
-
Kim, K. B., et al. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry . Journal of Chromatography B. Available at: [Link]
-
Pharmacokinetics of rosiglitazone in patients with varying degrees of renal insufficiency . Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Avandia (Rosiglitazone Maleate) Prescribing Information . U.S. Food and Drug Administration (FDA).[9] Available at: [Link][5]
-
Rosiglitazone Pathway, Pharmacokinetics . PharmGKB. Available at: [Link]
Sources
- 1. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]
- 5. The effects of human CYP2C8 genotype and fluvoxamine on the pharmacokinetics of rosiglitazone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simplified method for determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone - Wikipedia [en.wikipedia.org]
5-Hydroxy Rosiglitazone as a potential biomarker of Rosiglitazone metabolism
Content Type: Publish Comparison Guide Audience: Researchers, DMPK Scientists, and Drug Development Professionals[1]
Executive Summary
In the assessment of drug-drug interaction (DDI) potential, Rosiglitazone remains a critical in vitro and in vivo probe substrate for Cytochrome P450 2C8 (CYP2C8) .[1][2] While the parent drug's clearance is often measured, the quantification of its specific metabolite, 5-Hydroxy Rosiglitazone (often referred to in literature as p-hydroxy rosiglitazone), offers a superior, reaction-phenotyped metric for enzymatic activity.[1]
This guide compares the utility of this compound against alternative biomarkers (N-desmethyl rosiglitazone) and establishes the gold-standard LC-MS/MS protocol for its quantification.[1]
Part 1: Mechanistic Basis & Metabolic Causality[1]
Rosiglitazone is metabolized primarily by CYP2C8, with a minor contribution from CYP2C9.[1][3][4][5][6] The metabolic profile yields two major products:[1][5][6][7][8][9]
-
This compound: Formed via hydroxylation (Mass shift +16 Da).[1]
-
N-Desmethyl Rosiglitazone: Formed via N-demethylation (Mass shift -14 Da).[1]
Why this compound? While both metabolites are generated by CYP2C8, kinetic studies indicate that N-desmethyl rosiglitazone has a higher relative contribution from CYP2C9 (~30%) compared to the hydroxylated metabolite (~15%).[1] Therefore, monitoring the formation of this compound provides a more specific index of CYP2C8 activity, particularly when screening for time-dependent inhibition (TDI) or polymorphism effects (e.g., CYP2C8*3).[1]
Diagram 1: Rosiglitazone Metabolic Pathway
The following diagram illustrates the competitive enzymatic pathways and the specificity of the 5-Hydroxy route.[1]
Caption: Metabolic flux of Rosiglitazone.[1][5][6] Note the higher specificity of the hydroxylation pathway (Green) to CYP2C8 compared to the demethylation pathway.[1]
Part 2: Comparative Analysis of Biomarkers[1]
The following table objectively compares this compound against the alternative metabolite (N-Desmethyl) and the Parent Depletion method.
Table 1: Biomarker Performance Comparison
| Feature | This compound | N-Desmethyl Rosiglitazone | Parent Depletion (Rosiglitazone) |
| Primary Enzyme | CYP2C8 | CYP2C8 | CYP2C8 (+ CYP2C9/2E1) |
| CYP2C9 Cross-Reactivity | Low (~15%) | Moderate (~30%) | Moderate |
| Analytical Sensitivity | High (distinct +16 Da shift) | High (distinct -14 Da shift) | Moderate (requires measuring small loss) |
| Kinetic Suitability | Excellent for | Good | Poor for low-turnover conditions |
| FDA Status | Acceptable CYP2C8 Marker | Secondary Marker | General Clearance Marker |
Expert Insight:
Using Parent Depletion alone is insufficient for low-turnover compounds or when precise
Part 3: Analytical Protocol (LC-MS/MS)
To validate this biomarker, a robust analytical method is required.[1] The following protocol utilizes LC-MS/MS (MRM mode) , which is the industry gold standard over HPLC-UV due to the required sensitivity (LLOQ ~1 ng/mL).[1]
3.1 Mass Spectrometry Parameters
Instrument: Triple Quadrupole MS (ESI Positive Mode)
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Rosiglitazone | 358.1 | 135.1 | 30 | 25 |
| 5-Hydroxy Rosi | 374.1 | 151.1 | 32 | 28 |
| N-Desmethyl Rosi | 344.2 | 121.1 | 30 | 25 |
| IS (Rosi-d3) | 361.1 | 138.1 | 30 | 25 |
3.2 Experimental Workflow
This protocol describes an in vitro incubation using Human Liver Microsomes (HLM).
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)[1]
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Step-by-Step Protocol:
-
Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in Phosphate Buffer. Add Rosiglitazone (substrate) at
concentration (~10-25 M).[1] Pre-warm at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Incubation: Incubate at 37°C with shaking.
-
Timepoint: 20-30 minutes (Must be within the linear range of metabolite formation).
-
-
Termination: Add volume of Stop Solution (ACN + IS) equal to 2x the incubation volume.
-
Extraction: Vortex for 1 minute; Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Analysis: Inject supernatant (5-10
L) onto LC-MS/MS system.
Diagram 2: Experimental Workflow
Caption: Standardized workflow for measuring this compound formation in HLM.
Part 4: Data Interpretation & Validation[1]
To ensure the trustworthiness of your data, you must validate that the formation of this compound is indeed CYP2C8-driven in your specific lot of microsomes.[1]
Validation Strategy: Chemical Inhibition Run the protocol above in the presence of Montelukast (a selective CYP2C8 inhibitor).[1]
-
Expectation: Montelukast should inhibit the formation of this compound with an
< 1 M.[1] -
Negative Control: Sulfaphenazole (CYP2C9 inhibitor) should show minimal inhibition (< 20%) of 5-Hydroxy formation.[1]
Calculation of Intrinsic Clearance (
- : Maximum velocity of 5-Hydroxy formation (nmol/min/mg protein).[1][7]
-
: Michaelis-Menten constant (typically ~25
M for Rosiglitazone).[1]
Self-Validating Check: If you observe high formation of this compound but it is not inhibited by Montelukast, your microsomes may have atypical CYP expression or the assay is detecting a non-specific isobaric interference.[1]
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Kim, K. B., et al. (2009).[1][9] Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry.[8][9] Journal of Chromatography B. Link[9]
-
Baldwin, S. J., et al. (1999).[1] Cytochrome P450 2C8 is the major enzyme responsible for the metabolism of rosiglitazone in human liver microsomes.[1][4][5][6][7] Drug Metabolism and Disposition.[3][5][6] Link
-
VandenBrink, B. M., et al. (2011).[1] Evaluation of CYP2C8 Inhibition In Vitro: Utility of Montelukast as a Selective CYP2C8 Probe Substrate.[1] Drug Metabolism and Disposition.[3][5][6] Link
Sources
- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of 5-Hydroxy Rosiglitazone formation in different species
[1][2]
Executive Summary: The Metabolic Divergence
In the safety assessment of Rosiglitazone (Avandia), the formation of 5-Hydroxy Rosiglitazone (also known as para-hydroxy rosiglitazone or M-III) represents a critical checkpoint in cross-species extrapolation. While the qualitative metabolic profile—consisting primarily of N-demethylation and hydroxylation—appears conserved across human, rat, and dog, the quantitative kinetics and secondary metabolic fates differ significantly.
This guide provides a technical analysis of these interspecies differences, focusing on the CYP2C8-mediated formation of the 5-hydroxy metabolite. It is designed to assist researchers in selecting appropriate preclinical models and interpreting safety data in the context of human risk assessment (MIST guidelines).
Metabolic Pathway & Mechanism[3][4][5][6][7]
The formation of this compound is a Phase I oxidative reaction occurring on the pyridine ring. In humans, this pathway is predominantly catalyzed by CYP2C8 , with a minor contribution from CYP2C9.[1][2]
Mechanistic Pathway Diagram
The following diagram illustrates the primary metabolic divergence points for Rosiglitazone, highlighting the species-dependent dominance of specific pathways.
Figure 1: Primary metabolic pathways of Rosiglitazone.[1] Note the dual formation of 5-Hydroxy and N-Desmethyl metabolites, and the significant oxidative cleavage pathway observed in dogs.
Interspecies Comparison: Quantitative Analysis
The following data synthesizes kinetic parameters (
Table 1: Kinetic Parameters of this compound Formation[2]
| Parameter | Human (HLM) | Rat (RLM) | Dog (DLM) | Implication |
| Primary Enzyme | CYP2C8 (Major), CYP2C9 (Minor) | CYP2C11 / CYP2C6 | CYP2C Isoforms | Human-Rat orthology is driven by CYP2C subfamily similarities. |
| ~1.64 nmol/mg/min* | 51.09 nmol/mg/min | Lower than Rat | Rats exhibit a much higher intrinsic capacity for hydroxylation than humans. | |
| ~25 µM | 78.52 µM | N/A** | Human CYP2C8 has a higher affinity (lower | |
| Metabolic Ratio | Balanced (5-OH | N-Desmethyl > 5-Hydroxy | N-Desmethyl > 5-Hydroxy | Rats preferentially favor N-demethylation over hydroxylation compared to humans. |
| Clearance ( | Low to Moderate | High | High | Rats and dogs act as "high clearance" species; Humans are "low clearance". |
*Note: Human
Key Species-Specific Observations
-
Human: The formation of this compound is a major clearance pathway. The metabolite subsequently undergoes sulfation or glucuronidation. The half-life (
) is prolonged (3-4 hours) compared to preclinical species. -
Rat: While qualitatively similar, the rat liver microsomes produce the N-desmethyl metabolite at a significantly higher rate (
nmol/mg/min) than the 5-hydroxy metabolite ( nmol/mg/min).[3] This makes the rat a relevant but quantitatively distinct model. -
Dog: The dog presents a unique challenge. While it forms this compound, it exhibits a significantly higher rate of oxidative cleavage of the thiazolidinedione ring (23-32% of dose) compared to humans (4%). This can lead to false-positive hepatotoxicity signals in preclinical safety studies due to species-specific reactive intermediates.
Experimental Protocol: Determination of Formation Kinetics
To generate the data described above, a rigorous "Product Formation" assay is required. This protocol is designed to isolate the formation rate of this compound in liver microsomes.
Workflow Diagram
Figure 2: Step-by-step workflow for the in vitro determination of metabolite formation kinetics.
Detailed Methodology (Self-Validating System)
1. Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Protein: Liver Microsomes (Human, Rat, Dog) at 0.4 mg/mL . Rationale: Optimized to ensure <10% substrate depletion, maintaining Michaelis-Menten conditions.
-
Substrate: Rosiglitazone (Range: 0.5 – 500 µM).[1][4] Rationale: Spans the anticipated
(~25 µM) to accurately determine kinetic parameters.
2. Initiation & Reaction:
-
Pre-warm mixture for 5 minutes at 37°C.
-
Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Critical Control: Run a "minus-NADPH" control to rule out non-CYP mediated degradation.
3. Termination & Extraction:
-
Quench with ice-cold Acetonitrile containing an internal standard (e.g., Rosiglitazone-d3).
-
Why Acetonitrile? It precipitates proteins effectively while maximizing the recovery of the polar 5-hydroxy metabolite.
4. Analytical Quantification (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: MRM mode. Monitor transition 374.1
[Product Ion] (typically m/z 151 or similar pyridine fragment). -
Validation: Ensure the calibration curve covers 5–2000 nM to capture the wide dynamic range of formation rates across species.
Implications for Drug Development[10]
-
Safety Margins: When calculating safety margins based on metabolite exposure (MIST), rely on AUC data rather than
. The rat is a conservative model for 5-OH exposure due to its high hepatic blood flow and rapid formation rate, but the rapid elimination may underestimate the duration of exposure compared to humans. -
Hepatotoxicity Signals: Be cautious when interpreting liver signals in dogs . The high rate of oxidative cleavage (ring scission) in dogs generates reactive intermediates not present at significant levels in humans. Toxicity seen in dogs may not be relevant to humans if it is driven by this specific pathway.
-
DDI Prediction: Since human 5-OH formation is CYP2C8-dependent, it is highly susceptible to inhibition by Gemfibrozil (strong CYP2C8 inhibitor). Preclinical species (Rat/Dog) rely on orthologous enzymes (e.g., CYP2C11), so human DDI magnitude must be predicted using human
values, not animal data.
References
-
Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method . European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction . Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone . British Journal of Clinical Pharmacology. Available at: [Link]
-
FDA Pharmacology Review: Avandia (Rosiglitazone) . Center for Drug Evaluation and Research. Available at: [Link]
-
Species differences in microsomal metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands . Molecules. Available at: [Link]
Sources
- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Potency Guide: 5-Hydroxy Rosiglitazone vs. Glitazone Alternatives
This guide provides a rigorous technical comparison of 5-Hydroxy Rosiglitazone against its parent compound and other thiazolidinediones (TZDs), specifically designed for drug development professionals.
Executive Summary
In the development of PPAR
Pharmacological Profile & Potency Analysis
The therapeutic efficacy of glitazones hinges on their ability to bind the ligand-binding domain (LBD) of the nuclear receptor PPAR
2.1 Comparative Potency Metrics (
&
)
| Compound | Role | PPAR | Binding Affinity ( | Relative Potency (vs. Parent) |
| Rosiglitazone | Parent Drug | 30 – 60 nM | ~40 nM | 100% (Reference) |
| This compound | Metabolite (Phase I) | 1.2 – 3.0 | > 1 | ~2% – 5% |
| N-desmethyl Rosiglitazone | Metabolite (Phase I) | 0.6 – 1.5 | ~0.5 - 1 | ~4% – 8% |
| Pioglitazone | Alternative TZD | 500 – 700 nM | ~300 - 600 nM | ~10% |
| Troglitazone | Discontinued TZD | 500 – 1000 nM | ~1.0 | ~5% |
Critical Insight: Unlike Pioglitazone, whose metabolites (M-III, M-IV) retain 40–60% of the parent's activity and contribute significantly to in vivo efficacy, This compound is pharmacologically negligible for glycemic control at therapeutic doses. Its formation represents a clearance pathway rather than bioactivation.
2.2 Mechanism of Action (Signaling Pathway)
The following diagram illustrates the PPAR
Figure 1: The canonical PPAR
Experimental Framework: Validated Protocols
To replicate these potency findings, the following self-validating protocols are recommended. These workflows prioritize reproducibility and signal-to-noise ratio optimization.
Protocol A: PPAR
Nuclear Receptor Competitive Binding Assay
Objective: Determine the
Reagents:
-
Recombinant Human PPAR
-LBD (GST-tagged). -
Radioligand: [³H]-Rosiglitazone (Specific Activity ~40-60 Ci/mmol).
-
Test Compounds: Rosiglitazone (Control), this compound.[1]
-
Buffer: 50 mM HEPES (pH 7.4), 10 mM NaCl, 1 mM DTT, 0.01% NP-40.
Workflow:
-
Preparation: Dilute PPAR
-LBD protein to 10 nM in assay buffer. -
Dosing: Prepare serial dilutions of this compound (range: 1 nM to 100
M) and unlabeled Rosiglitazone (range: 0.1 nM to 10 M). -
Incubation: Mix 20
L protein + 20 L test compound + 20 L [³H]-Rosiglitazone (final conc. 5 nM). -
Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slower at 4°C but protein stability is higher).
-
Separation: Terminate reaction using dextran-coated charcoal or hydroxyapatite filtration to separate bound from free ligand.
-
Quantification: Measure radioactivity via liquid scintillation counting (LSC).
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Cell-Based Luciferase Reporter Assay (Transactivation)
Objective: Measure functional potency (
Figure 2: Step-by-step workflow for the PPAR
Methodology:
-
Cell Culture: Seed HEK293T cells at
cells/well in 96-well plates. -
Transfection: Co-transfect with:
-
pGL3-PPRE-Luc: Luciferase reporter driven by 3x PPRE (Peroxisome Proliferator Response Element).
-
pcDNA3-hPPAR
: Constitutive expression vector for human PPAR . -
pRL-TK: Renilla luciferase control for normalization of transfection efficiency.
-
-
Treatment: 24 hours post-transfection, treat cells with increasing concentrations of Rosiglitazone (0.1 nM – 1
M) and this compound (10 nM – 50 M). Include a DMSO vehicle control (0.1% final). -
Detection: Use a Dual-Luciferase® Reporter Assay System. Lyses cells and measure Firefly luminescence (Signal) followed by Renilla luminescence (Normalizer).
-
Data Processing: Calculate Relative Light Units (RLU) = Firefly/Renilla. Fit data to a 4-parameter logistic (4PL) curve to derive
.
Structural & Metabolic Insights
The metabolic conversion of Rosiglitazone is primarily mediated by CYP2C8.[2][3] The structural modification in this compound typically involves hydroxylation of the pyridine ring. This addition of a polar hydroxyl group disrupts the hydrophobic interactions within the PPAR
Figure 3: Metabolic pathway of Rosiglitazone. Unlike Pioglitazone, where metabolites sustain therapy, Rosiglitazone's metabolism is an inactivation process.
References
-
Lehmann, J. M., et al. (1995).[4] "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)."[2][4][5][6][7] Journal of Biological Chemistry.
-
Willson, T. M., et al. (1996).[4] "The structure-activity relationship between peroxisome proliferator-activated receptor gamma agonism and the antihyperglycemic activity of thiazolidinediones." Journal of Medicinal Chemistry.
-
Baldwin, S. J., et al. (1999). "Cytochrome P450 2C8 and 2C9 are responsible for the metabolism of the thiazolidinedione antidiabetic drug rosiglitazone."[2][8] British Journal of Clinical Pharmacology.
-
Kirchheiner, J., et al. (2005). "Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype." Clinical Pharmacology & Therapeutics.
-
Hruska, M. W., et al. (2005). "Effect of trimethoprim on the clearance of rosiglitazone." Clinical Pharmacology & Therapeutics. (Confirms metabolite potency data).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ClinPGx [clinpgx.org]
- 3. Rosiglitazone-d4-1 | Benchchem [benchchem.com]
- 4. Rosiglitazone | PPAR gamma Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 5. guidechem.com [guidechem.com]
- 6. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: Evaluating Antibody Specificity for 5-Hydroxy Rosiglitazone Immunoassays
Executive Summary: The Specificity Challenge
5-Hydroxy Rosiglitazone (5-OH-Rosi) is the primary metabolite of the thiazolidinedione drug Rosiglitazone, formed predominantly by CYP2C8 activity. Quantifying this metabolite is critical for pharmacokinetic (PK) profiling and assessing CYP2C8 metabolic activity in clinical subjects.
While LC-MS/MS remains the gold standard for specificity, high-throughput immunoassays (ELISA) offer a cost-effective alternative for large-cohort screening. However, the structural similarity between the parent drug (Rosiglitazone) and its metabolites (5-OH-Rosi and N-desmethyl Rosiglitazone) presents a severe bioanalytical challenge.
This guide evaluates the performance requirements for antibodies targeting this compound, comparing the Immunoassay Approach against the LC-MS/MS Benchmark , and provides a rigorous framework for validating antibody specificity.
Mechanistic Background: The Target Landscape
To evaluate an antibody, one must understand the structural "distractors" present in the sample matrix. Rosiglitazone metabolism creates a competitive environment where the antibody must distinguish a single hydroxyl group modification.
Metabolic Pathway & Structural Interferences
Rosiglitazone is metabolized in the liver.[1][2] The antibody must selectively bind Target B (below) while ignoring high concentrations of Target A .
Figure 1: Metabolic pathway of Rosiglitazone highlighting the structural proximity of the target metabolite to the parent drug.
Comparative Analysis: Immunoassay vs. LC-MS/MS
When selecting an antibody-based method over mass spectrometry, trade-offs in specificity must be managed.
| Feature | High-Specificity Monoclonal Antibody (mAb) | Polyclonal Antibody (pAb) Preparation | LC-MS/MS (Benchmark) |
| Primary Recognition | Single epitope (Stereospecific to 5-OH) | Multiple epitopes (Heterogeneous mix) | Mass-to-Charge Ratio ( |
| Specificity Risk | Low to Moderate. Risk of cross-reactivity with parent drug if hapten design is poor. | High. Likely to cross-react with parent Rosiglitazone and N-desmethyl metabolites. | Negligible. Resolves based on molecular weight and fragmentation pattern. |
| Sensitivity (LOD) | ~0.1 - 1.0 ng/mL (Assay dependent) | ~1.0 - 10 ng/mL | < 0.1 ng/mL |
| Throughput | High (96/384-well plates) | High | Low to Medium (Serial injection) |
| Cost Per Sample | Low (< $5) | Low (< $5) | High (> $50) |
| Recommendation | Preferred for Screening. Requires rigorous validation. | Not Recommended for metabolite-specific PK studies. | Required for Confirmation and regulatory submission. |
The "Self-Validating" System
An antibody for this compound is only valid if it demonstrates <1% Cross-Reactivity (CR) with Rosiglitazone.
-
Ideal Profile: Binding affinity (
) for 5-OH-Rosi is >100x higher than for Rosiglitazone. -
Failure Mode: If the antibody binds the "tail" of the molecule (the thiazolidinedione ring) rather than the "head" (the pyridine ring where hydroxylation occurs), it will fail specificity tests.
Experimental Validation Protocols
The following protocols are designed to stress-test antibody specificity. These are mandatory for any lab developing or evaluating these reagents.
Protocol A: Competitive ELISA for Cross-Reactivity (%CR)
Purpose: Determine the antibody's selectivity coefficient against the parent drug.
Reagents:
-
Coating Antigen: 5-OH-Rosiglitazone-BSA conjugate.
-
Primary Antibody: Anti-5-OH-Rosiglitazone candidate.
-
Competitors: Free 5-OH-Rosiglitazone (Standard), Free Rosiglitazone (Interferent).
Workflow:
-
Coat Plate: Incubate 96-well microplate with Antigen-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x.
-
Block: Add 5% Non-Fat Dry Milk in PBS-T. Incubate 1h.
-
Competition Step (Critical):
-
Prepare serial dilutions of Standard (5-OH-Rosi) from 0.01 to 1000 ng/mL.
-
Prepare serial dilutions of Interferent (Rosiglitazone Parent) from 0.01 to 10,000 ng/mL.
-
Mix antibody with these dilutions in separate tubes.
-
Add mixtures to the coated plate. Incubate 1h at RT.
-
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1h.
-
Read: Add TMB substrate. Stop with H2SO4. Read OD450.
Calculation:
Calculate the
-
Pass Criteria:
-
Fail Criteria:
(Unsuitable for PK analysis)
Protocol B: Spike-and-Recovery in Matrix
Purpose: Validate performance in actual plasma, where protein binding (Rosiglitazone is >99% protein bound) can affect detection.
-
Matrix: Pooled human plasma (free of Rosiglitazone).
-
Spike: Add 5-OH-Rosiglitazone at Low (10 ng/mL), Mid (100 ng/mL), and High (500 ng/mL) levels.
-
Interference Spike: In a parallel set, spike the same levels of 5-OH-Rosi plus 1000 ng/mL of Parent Rosiglitazone.
-
Analysis: Compare recovery percentages.
-
Valid: Recovery remains 80-120% despite the presence of the parent drug.
-
Invalid: Presence of parent drug artificially inflates the calculated concentration of 5-OH-Rosi.
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for accepting an antibody for bioanalytical use.
Figure 2: Decision tree for validating antibody specificity in metabolite immunoassays.
References
-
ClinPGx. (n.d.). Rosiglitazone Pathway, Pharmacokinetics. Retrieved January 29, 2026, from [Link]
-
Kim, K. B., et al. (2009).[3] Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Retrieved January 29, 2026, from [Link]
-
Baldwin, S. J., et al. (1999). Cytochrome P450 2C8 and 2C9 are responsible for the metabolism of rosiglitazone in humans.[1] British Journal of Clinical Pharmacology. (Contextual citation for CYP2C8 mechanism).
-
National Institutes of Health (NIH). (2017). Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method. Retrieved January 29, 2026, from [Link]
Sources
- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Hydroxy Rosiglitazone
Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3] Role: Senior Application Scientist
Operational Safety Guide: 5-Hydroxy Rosiglitazone
Executive Summary: this compound (CAS: 122320-73-4 / 122320-74-5 depending on salt/isomer) is a primary metabolite of the thiazolidinedione antidiabetic drug Rosiglitazone.[1][2][3] While often viewed merely as a "derivative," it must be handled with the same rigor—if not higher—than the parent compound.[3]
Crucial Safety Premise: As a PPAR
Hazard Identification & Risk Assessment
Before opening the vial, understand the specific H-Code triggers.[1][2][3] This compound is not just a "chemical irritant"; it is a systemically active agent.[2][3]
| Hazard Class | H-Code | Description | Critical Implication |
| Reproductive Toxicity | H360/H361 | May damage fertility or the unborn child.[1][2][3][4] | Zero-skin-contact policy. Pregnant personnel should not handle this compound.[1][2][3] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[1][2][3][4] | No sink disposal. All waste (including rinsate) must be captured.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] | Safety goggles are mandatory; face shields required for quantities >100mg.[2][3] |
PPE Matrix: The "Context-Specific" Approach
Standard lab PPE is insufficient.[2][3] Your protection strategy changes based on the physical state of the compound (Solid vs. Solution).[3]
Scenario A: Handling Pure Powder (Weighing/Transfer)
-
Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[3]
-
Respiratory: If handling outside a hood (NOT recommended), a P100/HEPA respirator is the minimum requirement.[1][3] Surgical masks offer zero protection against pharmacological dusts.[2][3]
-
Hands: Double-gloving is mandatory to prevent micro-pinhole exposure.[1][2][3]
-
Body: Tyvek® lab coat or disposable sleeve covers to prevent powder accumulation on fabric cuffs.[2][3]
Scenario B: Handling Solutions (Solubilization in DMSO)
-
The DMSO Factor: this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO).[1][2][3] Standard nitrile gloves degrade rapidly in DMSO , and DMSO acts as a carrier, transporting the toxicant directly through the skin into the bloodstream.[1][3]
-
Hands:
Operational Protocol: Step-by-Step
This workflow minimizes static discharge and aerosolization, the two most common causes of exposure.[3]
Step 1: Preparation & Engineering Check[1][3]
-
Place an antistatic gun or ionizer inside the hood.[3] Thiazolidinediones are often fluffy, electrostatic powders that "jump" during weighing.[1][3]
-
Line the work surface with an absorbent, plastic-backed pad (absorbent side up).[1][3]
Step 2: The Weighing Procedure
-
Don PPE: Put on inner nitrile gloves, Tyvek sleeves, and outer extended-cuff gloves.[1][3]
-
Neutralize Static: Point the antistatic gun at the vial and the spatula for 5 seconds before opening.
-
Transfer: Open the vial only inside the hood. Use a disposable antistatic spatula.[2][3]
-
Seal: Wipe the threads of the vial with a Kimwipe dampened in methanol before recapping to prevent dust grinding in the cap.[3]
Step 3: Solubilization (DMSO/Ethanol)
-
Add solvent slowly down the side of the vessel to avoid displacing air (puffing).[3]
-
Vortexing: Ensure the vessel is tightly capped. Vortex inside the hood.
-
Labeling: Mark the container clearly: "Caution: Potent PPAR Agonist - Repro Toxin."[1][2][3]
Waste Disposal & Decontamination
Do not use bleach. Bleach may not fully degrade the thiazolidinedione ring structure and can create hazardous byproducts.[3]
-
Solid Waste: All vials, pipette tips, and contaminated gloves go into a High-Hazard Incineration Bin (often yellow or red, distinct from general biohazard).[1][2][3]
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Solvent/Toxic."[2][3]
-
Spill Cleanup:
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound.
Caption: Operational workflow for handling this compound, distinguishing between powder and solution safety requirements.
References
-
National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 77999, Rosiglitazone. Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). (2024).[3] Substance Information: Rosiglitazone (Repro.[3][4][6] 1B Classification).[3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (2016).[3][7] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2][3]
Sources
- 1. CAS 122320-73-4: Rosiglitazone | CymitQuimica [cymitquimica.com]
- 2. Rosiglitazone | 122320-73-4 [chemicalbook.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. A case of rosiglitazone exposure in the second trimester of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
